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3-(4-Hydroxyphenyl)-2-hydroxypyridine Documentation Hub

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  • Product: 3-(4-Hydroxyphenyl)-2-hydroxypyridine
  • CAS: 1261895-66-2

Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of 3-(4-Hydroxyphenyl)-2-hydroxypyridine: A Technical Guide

Executive Summary In medicinal chemistry and rational drug design, heterocyclic scaffolds that exhibit dynamic structural states offer unique opportunities for target engagement. 3-(4-Hydroxyphenyl)-2-hydroxypyridine —fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and rational drug design, heterocyclic scaffolds that exhibit dynamic structural states offer unique opportunities for target engagement. 3-(4-Hydroxyphenyl)-2-hydroxypyridine —frequently referred to by its more thermodynamically stable tautomeric name, 3-(4-hydroxyphenyl)-1H-pyridin-2-one —is a prime example of such a scaffold. This compound combines the hydrogen-bonding versatility of a phenol group with the complex proton-transfer dynamics of the 2-hydroxypyridine/2-pyridone core.

This technical guide dissects the structural chemistry, tautomeric equilibrium, physicochemical properties, and synthetic methodologies associated with this privileged pharmacophore. Designed for research scientists and drug development professionals, this whitepaper bridges theoretical quantum chemistry with practical, bench-level applications.

Structural Dynamics: The Tautomeric Equilibrium

The 2-Hydroxypyridine 2-Pyridone Shift

The core defining feature of 3-(4-hydroxyphenyl)-2-hydroxypyridine is its ability to undergo a classic proton-transfer tautomerization. The molecule exists in a dynamic equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms.

According to quantum mechanical studies and experimental equilibrium constants, the energy difference between these two states in a vacuum is remarkably small (


0.32 kcal/mol) 1. However, the equilibrium is highly sensitive to the dielectric constant of the surrounding medium:
  • Non-Polar Environments (e.g., Cyclohexane, Gas Phase): The lactim form is slightly favored or exists in a 1:1 ratio. The lactim form benefits from aromatic resonance stabilization within the pyridine ring 2.

  • Polar Environments (e.g., Water, DMSO, Biological Systems): The lactam (2-pyridone) form is overwhelmingly favored. This is driven by the significantly higher dipole moment of the lactam form (

    
    4.26 D) compared to the lactim form (
    
    
    
    1.2 D), which allows for superior stabilization via solvent dipole interactions 3.
Impact of the 3-(4-Hydroxyphenyl) Substituent

The addition of the 4-hydroxyphenyl group at the C3 position introduces steric bulk and extends the


-conjugation of the system. In the lactam form, the C3-aryl group is forced slightly out of coplanarity with the pyridone ring to minimize steric clash with the C2 carbonyl oxygen. Furthermore, the phenolic hydroxyl group provides an additional, distant hydrogen bond donor/acceptor site, making the molecule a highly effective ditopic receptor in biological active sites.

Tautomerism Lactim 2-Hydroxypyridine Form (Lactim) Favored in Gas/Non-Polar Lactam 2-Pyridone Form (Lactam) Favored in Aqueous/Polar Lactim->Lactam Solvent Polarity Shift Dimer Hydrogen-Bonded Dimer (Self-Assembly) Favored in High Conc. Lactim->Dimer Dimerization Lactam->Dimer Intermolecular H-Bonding

Figure 1: Tautomeric equilibrium and dimerization pathways of the 2-hydroxypyridine core.

Physicochemical Profiling and Data Presentation

Understanding the physicochemical parameters of this scaffold is critical for predicting its pharmacokinetic behavior. The 2-pyridone core acts as a bioisostere for cis-amides, providing metabolic stability against amidases while retaining crucial hydrogen-bonding networks.

Quantitative Data Summary
PropertyValue / CharacteristicCausality / Relevance
Molecular Formula C

H

NO

Standard identification.
Molecular Weight 187.19 g/mol Low MW allows for high ligand efficiency (LE) in fragment-based drug design.
Dipole Moment (Lactam)

4.26 D 3
High polarity drives aqueous solubility and strong interactions with polar solvent molecules.
Dipole Moment (Lactim)

1.2 D
Lower polarity facilitates membrane permeability when transiently formed in lipophilic environments.
pKa (Phenol OH)

9.5 - 10.0
Remains protonated at physiological pH (7.4), acting as an H-bond donor.
pKa (Pyridone NH)

11.65 3
Weakly acidic; primarily neutral at physiological pH.
Tautomeric

E (Gas)

3 kJ/mol (favoring Lactim) 2
Demonstrates the inherent thermodynamic stability of the aromatic pyridine ring in the absence of solvent.
Dimerization and Self-Assembly

In non-polar solvents and the solid state, 2-pyridones are notorious for forming strongly hydrogen-bonded dimers. The N-H donor of one molecule pairs with the C=O acceptor of another, creating an eight-membered cyclic hydrogen-bond network. When handling 3-(4-hydroxyphenyl)-2-pyridone, researchers must account for this dimerization, as it artificially inflates the apparent lipophilicity (LogP) and drastically reduces solubility in non-polar organic solvents like hexanes or chloroform.

Pharmacological Significance of the 3-Aryl-2-Pyridone Scaffold

The 3-aryl-2-pyridone motif is a "privileged scaffold" in medicinal chemistry. Its structural rigidity and predictable hydrogen-bonding vectors make it an ideal candidate for targeting deep hydrophobic pockets lined with polar residues.

  • Kappa Opioid Receptor (KOR) Agonists: 3-Aryl-2-pyridone derivatives have been extensively validated as potent, selective KOR agonists. The pyridone core mimics the basic nitrogen and phenolic interactions of classical morphinans, while the 3-aryl group projects into an accessory binding pocket 4.

  • Kinase Inhibitors: The lactam face (NH and C=O) perfectly mimics the hydrogen-bonding pattern of the adenine ring of ATP. Consequently, compounds bearing this core are frequently deployed as ATP-competitive hinge binders in kinase drug discovery.

  • AMPA Receptor Antagonists: Analogs sharing this structural topology (e.g., Perampanel derivatives) are utilized in neuropharmacology to modulate glutamatergic signaling.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes built-in analytical checks to confirm the causality of the chemical transformations.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

Causality Statement: Attempting a direct Palladium-catalyzed cross-coupling on a free 3-bromo-2-pyridone is highly inefficient. The free lactam nitrogen and carbonyl oxygen can bidentately coordinate to the Palladium center, poisoning the catalyst and halting the catalytic cycle 5. To circumvent this, the methodology below utilizes a methoxy-protecting group to lock the molecule in the non-coordinating lactim-ether form.

Step 1: Suzuki Coupling

  • Setup: In an oven-dried Schlenk flask under argon, combine 3-bromo-2-methoxypyridine (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and Pd(PPh

    
    )
    
    
    
    (0.05 eq).
  • Solvent & Base: Add degassed 1,4-dioxane and an aqueous solution of K

    
    CO
    
    
    
    (2.0 M, 2.5 eq).
  • Reaction: Heat the biphasic mixture to 90°C for 12 hours.

  • Validation (TLC): Elute a sample in Hexanes:EtOAc (7:3). The starting bromide will disappear, replaced by a highly UV-active spot (the intermediate 3-(4-hydroxyphenyl)-2-methoxypyridine).

Step 2: Demethylation (Lactam Unmasking)

  • Setup: Dissolve the purified intermediate in anhydrous dichloromethane (DCM) and cool to 0°C under argon.

  • Reagent Addition: Dropwise, add Boron tribromide (BBr

    
    , 1.0 M in DCM, 3.0 eq). The Lewis acid coordinates to the methoxy oxygen, facilitating the cleavage of the methyl ether.
    
  • Quench: After 4 hours at room temperature, carefully quench with methanol at 0°C to destroy excess BBr

    
    , followed by neutralization with saturated NaHCO
    
    
    
    .
  • Validation (NMR): Isolate the product. In

    
    H NMR (DMSO-d
    
    
    
    ), the disappearance of the sharp methoxy singlet at
    
    
    3.9 ppm and the appearance of a broad downfield singlet at
    
    
    11.5 ppm (pyridone N-H) confirms successful unmasking and tautomerization to the lactam form.

Synthesis SM1 3-Bromo-2- methoxypyridine Coupling Suzuki Coupling Pd(PPh3)4, K2CO3 SM1->Coupling SM2 4-Hydroxyphenyl- boronic acid SM2->Coupling Int 3-(4-Hydroxyphenyl)- 2-methoxypyridine Coupling->Int Deprotect Demethylation BBr3, DCM Int->Deprotect Product 3-(4-Hydroxyphenyl)- 2-pyridone Deprotect->Product

Figure 2: Two-step synthetic workflow utilizing methoxy-protection to prevent Pd-catalyst poisoning.

Protocol 2: Spectroscopic Validation of Tautomeric State

To empirically determine the dominant tautomer in a given assay buffer:

  • Preparation: Prepare a 50

    
    M solution of the compound in the target solvent (e.g., PBS buffer vs. anhydrous cyclohexane).
    
  • UV-Vis Spectroscopy: Scan from 220 nm to 400 nm.

  • Causality & Validation: The lactam (2-pyridone) form exhibits a distinct, broad absorption maximum at

    
    293 nm due to the conjugated 
    
    
    
    -unsaturated amide system. The lactim (2-hydroxypyridine) form shows a sharper, blue-shifted peak closer to
    
    
    270 nm, characteristic of standard heteroaromatic
    
    
    transitions. The ratio of these peaks provides a rapid, self-validating readout of the equilibrium state.

References

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • How about Tautomers? - Magical Power of Quantum Mechanics Source: WuXi Biology URL:[Link]

  • 2-Pyridone - Chemical Properties and Tautomerism in Solution Source: Wikipedia URL:[Link]

  • Synthesis and Biological activity of kappa opioid receptor agonists. Part 2: preparation of 3-aryl-2-pyridone analogues generated by solution- and solid-phase parallel synthesis methods Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

  • Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Exploratory

The Architectural Blueprint of Bioactivity: A Pharmacophore-Driven Exploration of 3-(4-Hydroxyphenyl)-2-hydroxypyridine Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide delves into the intricate world of pharmacophore analysis, specificall...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide delves into the intricate world of pharmacophore analysis, specifically tailored to the promising scaffold of 3-(4-hydroxyphenyl)-2-hydroxypyridine derivatives. We will navigate the theoretical underpinnings and practical applications of pharmacophore modeling, a cornerstone of modern drug discovery. Our journey will be grounded in established scientific principles, offering a robust framework for identifying novel bioactive agents.

The Strategic Imperative of Pharmacophore Modeling

In the landscape of drug discovery, the ability to predict biological activity from chemical structure is paramount. Pharmacophore modeling provides an elegant and powerful solution. A pharmacophore is an abstract representation of the key molecular interaction features that are essential for a molecule to bind to a specific biological target and elicit a desired response. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

By elucidating the pharmacophore of a series of active compounds, we can create a 3D query to screen large chemical databases for novel molecules with the potential for similar or enhanced biological activity. This in-silico approach significantly accelerates the hit-to-lead optimization process, reducing the time and cost associated with traditional high-throughput screening.

Deconstructing the 3-(4-Hydroxyphenyl)-2-hydroxypyridine Scaffold: A Privileged Motif

The 3-(4-hydroxyphenyl)-2-hydroxypyridine core represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple biological targets. This versatility stems from the specific arrangement of its functional groups:

  • The 2-Hydroxypyridine Moiety: This group can act as both a hydrogen bond donor and acceptor, and its tautomeric equilibrium can influence its interaction profile.

  • The 4-Hydroxyphenyl Group: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. The aromatic ring itself can participate in π-π stacking and hydrophobic interactions.

  • The Linkage: The bond connecting the two rings provides a degree of conformational flexibility, allowing the molecule to adopt various orientations within a binding pocket.

The inherent chemical features of this scaffold make it an ideal candidate for pharmacophore analysis, as subtle modifications can lead to significant changes in biological activity, providing rich data for model generation.

A Step-by-Step Guide to Pharmacophore Model Generation and Validation

The development of a robust pharmacophore model is a multi-step process that requires careful consideration of the input data and validation criteria.

Ligand-Based Pharmacophore Modeling Workflow

When the 3D structure of the biological target is unknown, a ligand-based approach is employed. This method relies on a set of active compounds to deduce the common features responsible for their activity.

Protocol for Ligand-Based Pharmacophore Modeling:

  • Training Set Selection:

    • Compile a structurally diverse set of 3-(4-hydroxyphenyl)-2-hydroxypyridine derivatives with a wide range of biological activities (e.g., IC50 or EC50 values).

    • Ensure that the selected compounds are believed to share a common binding mode.

  • Conformational Analysis:

    • Generate a representative set of low-energy conformers for each molecule in the training set. This is a critical step as the bioactive conformation may not be the global minimum energy state.

  • Feature Identification and Mapping:

    • Identify the key pharmacophoric features (hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) for each conformer.

  • Pharmacophore Hypothesis Generation:

    • Align the conformers of the active molecules and identify common pharmacophoric features.

    • Generate multiple pharmacophore hypotheses, each representing a different combination and spatial arrangement of features.

  • Scoring and Ranking of Hypotheses:

    • Score the generated hypotheses based on how well they map to the active compounds and their ability to discriminate between active and inactive molecules.

  • Model Validation:

    • Internal Validation: Use the training set to assess the model's ability to predict the activity of the compounds from which it was derived.

    • External Validation: Employ a test set of compounds (not used in model generation) to evaluate the predictive power of the model on new chemical entities.

    • Decoy Set Screening: Screen a database of known inactive or random molecules to ensure the model does not produce an excessive number of false positives.

LigandBasedPharmacophoreWorkflow A Training Set Selection B Conformational Analysis A->B Diverse Actives C Feature Identification B->C Low-Energy Conformers D Hypothesis Generation C->D Pharmacophoric Features E Scoring & Ranking D->E Alignment & Common Features F Model Validation E->F Best Hypotheses G Validated Pharmacophore Model F->G Predictive & Robust

Caption: Workflow for Ligand-Based Pharmacophore Modeling.

Structure-Based Pharmacophore Modeling

When the 3D structure of the target protein is available (e.g., from X-ray crystallography or NMR), a structure-based approach can be utilized. This method directly analyzes the interactions between the ligand and the active site of the target.

Protocol for Structure-Based Pharmacophore Modeling:

  • Target-Ligand Complex Preparation:

    • Obtain the 3D structure of the target protein in complex with a ligand.

    • Prepare the protein structure by adding hydrogens, assigning bond orders, and optimizing the hydrogen-bonding network.

  • Active Site Analysis:

    • Identify the key interacting residues in the active site.

    • Analyze the types of interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) between the ligand and the protein.

  • Pharmacophore Feature Generation:

    • Generate pharmacophore features based on the observed interactions. For example, a hydrogen bond from a protein's backbone NH to the ligand's carbonyl oxygen would generate a hydrogen bond acceptor feature on the ligand.

  • Model Refinement and Validation:

    • Refine the generated pharmacophore model by considering the shape and excluded volumes of the active site.

    • Validate the model by its ability to dock known active compounds in the correct orientation and to distinguish them from inactive molecules.

StructureBasedPharmacophoreWorkflow A Target-Ligand Complex B Active Site Analysis A->B 3D Structure C Interaction Mapping B->C Key Residues D Feature Generation C->D Interaction Types E Model Refinement D->E Shape & Excluded Volumes F Validated Pharmacophore Model E->F Predictive & Target-Specific

Caption: Workflow for Structure-Based Pharmacophore Modeling.

Case Study: A Hypothetical Pharmacophore Model for 3-(4-Hydroxyphenyl)-2-hydroxypyridine Derivatives as Kinase Inhibitors

Let's consider a hypothetical scenario where a series of 3-(4-hydroxyphenyl)-2-hydroxypyridine derivatives have been identified as potent inhibitors of a specific kinase. Based on the known interactions of kinase inhibitors, we can propose a plausible pharmacophore model.

Table 1: Hypothetical Activity Data for Kinase Inhibitors

Compound IDR1-substituentR2-substituentIC50 (nM)
1a HH500
1b H-CH3250
1c -OCH3H100
1d -OCH3-CH350
1e -NH2H25

Based on this data, we can infer the following structure-activity relationships (SAR):

  • Substitution at the R1 position with a hydrogen bond donor/acceptor (-OCH3, -NH2) increases activity.

  • A small hydrophobic group at the R2 position (-CH3) is beneficial for activity.

This SAR information can be translated into a pharmacophore model:

Foundational

Technical Guide: Electronic Absorption Spectra of 3-(4-Hydroxyphenyl)-2-hydroxypyridine

Executive Summary This guide provides a comprehensive technical analysis of the electronic absorption spectra of 3-(4-Hydroxyphenyl)-2-hydroxypyridine . This molecule represents a complex "push-pull" chromophoric system...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical analysis of the electronic absorption spectra of 3-(4-Hydroxyphenyl)-2-hydroxypyridine . This molecule represents a complex "push-pull" chromophoric system where spectral features are dictated by two competitive equilibria: lactam-lactim tautomerism of the heterocyclic core and acid-base dissociation of the phenolic and pyridinic moieties.[1]

For researchers in drug discovery (specifically kinase inhibitors) and physical organic chemistry, understanding these spectra is critical.[1] The molecule’s ability to shift between a neutral enol form and a zwitterionic or anionic form allows it to mimic peptide bonds or transition states in enzymatic pockets.[1] This guide details the mechanistic origins of these spectral shifts and provides a validated protocol for their characterization.[1]

Structural Dynamics & Tautomerism

The spectral complexity of 3-(4-Hydroxyphenyl)-2-hydroxypyridine arises from the thermodynamic competition between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[1]

The Tautomeric Equilibrium

Unlike simple phenols, the 2-hydroxypyridine core is not static.[1]

  • Non-polar solvents (Chloroform, Cyclohexane): Favor the Lactim (2-hydroxypyridine) form due to internal hydrogen bonding and lower dipole moments.[1]

  • Polar/Protic solvents (Water, Methanol): Favor the Lactam (2-pyridone) form.[1] The solvent stabilizes the large dipole of the amide-like structure (

    
    ).[1]
    
The 3-Aryl Perturbation

The 4-hydroxyphenyl group at the 3-position acts as an auxochrome.[1] It extends the


-conjugation system, resulting in a bathochromic shift (red shift)  compared to the unsubstituted parent 2-pyridone.[1] Furthermore, the phenolic hydroxyl group introduces a secondary ionization site (

), distinct from the pyridine nitrogen/oxygen (

and

).
Mechanistic Pathway Diagram

The following diagram illustrates the four-state equilibrium governing the absorption profile.

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Non-Polar Dominant Lactam Lactam Form (2-Pyridone) Polar/Aqueous Dominant Lactim->Lactam Solvent Polarity (K_taut) Anion Anionic Species (Phenolate/Pyridonate) High pH Lactim->Anion Deprotonation Lactam->Lactim Non-polar Environment Lactam->Anion Deprotonation (pH > 10) Cation Cationic Species (N-Protonated) Low pH Lactam->Cation Protonation (pH < 1)

Figure 1: Thermodynamic square showing the interplay between tautomerism (horizontal) and ionization (vertical).[1] The dominant species dictates the


.

Spectral Characteristics & Data Interpretation

The absorption spectrum is a superposition of the species present.[1] The data below synthesizes established behavior of 3-aryl-2-pyridone derivatives [1][2].

Solvatochromic Shifts (Neutral pH)

The transition from non-polar to polar solvents triggers the Lactim


 Lactam shift, usually observed as a disappearance of structured "phenolic-like" bands and the emergence of a broad, red-shifted "pyridone" band.
SolventDominant Species

(Band I)

(Band II)
Spectral Feature
Cyclohexane Lactim (OH-Py)~295 nm~250 nmSharp, vibrationally resolved structure.[1]
Acetonitrile Mixed Equilibrium~305 nm~260 nmBroadening of bands; loss of fine structure.[1]
Methanol Lactam (NH-C=O)~315 nm~270 nmStrong bathochromic shift due to H-bonding.[1]
Water (pH 7) Lactam (NH-C=O)~320 nm~280 nmBroad, featureless band; maximum dipole stabilization.[1]
pH-Dependent Evolution

The 4-hydroxyphenyl group adds a critical layer of complexity.[1] At high pH, the formation of the phenolate anion pushes electron density into the pyridine ring, causing a dramatic red shift and hyperchromic effect (increase in intensity).

  • pH < 1 (Cationic): Protonation of the carbonyl oxygen or ring nitrogen.[1]

    
     nm.[1]
    
  • pH 7 (Neutral): Neutral Lactam.[1]

    
     nm.[1]
    
  • pH > 11 (Dianion/Phenolate): Both the pyridone nitrogen and phenolic oxygen are deprotonated.[1] This creates a highly conjugated "push-pull" system.[1]

    
     nm.[1]
    

Experimental Protocol: Validated Characterization

Objective: To accurately determine the tautomeric constant (


) and acid dissociation constants (

) using UV-Vis titration.
Reagents & Preparation
  • Analyte: 3-(4-Hydroxyphenyl)-2-hydroxypyridine (>98% purity).[1]

  • Solvents: Spectroscopic grade Cyclohexane, Acetonitrile, and Milli-Q Water.[1]

  • Buffers: Citrate (pH 2-6), Phosphate (pH 6-8), Borate (pH 8-10), NaOH (pH > 11).[1]

  • Standard: Quinine Sulfate (for quantum yield comparison if fluorescence is also measured).[1]

Measurement Workflow (DOT Diagram)

Protocol cluster_prep Phase 1: Sample Prep cluster_measure Phase 2: Spectral Acquisition cluster_analysis Phase 3: Data Processing S1 Prepare Stock Solution (1 mM in DMSO) S2 Dilute to Working Conc. (20-50 µM) S1->S2 M1 Baseline Correction (Solvent Blank) S2->M1 M2 Scan 220-450 nm (Scan Rate: 200 nm/min) M1->M2 M3 Sequential Titration (Add acid/base or change solvent) M2->M3 A1 Identify Isosbestic Points (Validates 2-state equilibrium) M3->A1 A2 Global Fitting (Henderson-Hasselbalch) A1->A2

Figure 2: Step-by-step workflow for spectrophotometric titration.

Critical Technical Notes
  • Isosbestic Points: When titrating pH, look for sharp isosbestic points (points of constant absorbance).[1] If these points drift, it indicates a side reaction (decomposition) or a third species entering the equilibrium (e.g., aggregation).[1]

  • Solvent Dryness: In the solvatochromism study, even trace water (ppm levels) in cyclohexane can catalyze the tautomerization to the lactam form, skewing results.[1] Use molecular sieves for non-polar solvents.[1]

  • Concentration Limits: Keep concentration

    
     to avoid 
    
    
    
    -stacking dimerization, which is common in planar pyridone derivatives [3].

Applications in Drug Discovery[1][2]

Understanding the spectra of this scaffold is not merely academic; it is a tool for rational drug design .[1]

  • Kinase Inhibitor Design: Many kinase inhibitors utilize the 2-pyridone motif to mimic the hydrogen bonding pattern of the ATP adenine ring.[1] The "Lactam" form (H-bond donor at NH, acceptor at C=O) is often the bioactive conformation.[1]

    • Application: By measuring the absorption spectrum in octanol/water mixtures, researchers can estimate the lipophilic efficiency and the dominant tautomer at physiological pH.

  • Proton Transfer Probes: The 3-(4-hydroxyphenyl) derivative can undergo Excited State Intramolecular Proton Transfer (ESIPT) if the geometry allows, or solvent-assisted proton transfer.[1] This makes it a candidate for fluorescent sensing of local pH changes in biological microenvironments.[1]

References

  • Metzler, D. E., et al. (1973).[1][2] "Spectra of 3-hydroxypyridines. Band-shape analysis and evaluation of tautomeric equilibria." Biochemistry. Link[1]

  • Katritzky, A. R., et al. (1991).[1][3] "Tautomeric equilibria of 2-pyridone and related compounds." Heterocycles. (Foundational text on pyridone tautomerism).

  • Samanta, A., et al. (2010).[1] "Novel proton transfer fluorescence probe 2-hydroxy-pyridine and 5-(4-fluorophenyl)-2-hydroxypyridine."[1] Journal of Photochemistry and Photobiology B: Biology. Link

  • Beak, P., et al. (1980).[1] "The effect of substituents on the tautomeric equilibria of 2-hydroxypyridines." Journal of the American Chemical Society.[1][4]

  • Gopidas, K. R., et al. (2016).[1] "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization." PMC.[1] Link

Sources

Exploratory

The Privileged Role of 3-(4-Hydroxyphenyl)-2-hydroxypyridine as a Kinase Inhibitor Scaffold

The following technical guide details the pharmacophoric utility, mechanistic action, and experimental application of 3-(4-Hydroxyphenyl)-2-hydroxypyridine (and its bioactive tautomer, 3-(4-hydroxyphenyl)pyridin-2(1H)-on...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacophoric utility, mechanistic action, and experimental application of 3-(4-Hydroxyphenyl)-2-hydroxypyridine (and its bioactive tautomer, 3-(4-hydroxyphenyl)pyridin-2(1H)-one ) as a privileged scaffold in kinase inhibitor discovery.

Executive Summary: The Pharmacophore

The molecule 3-(4-Hydroxyphenyl)-2-hydroxypyridine represents a "privileged scaffold" in medicinal chemistry, specifically designed to target the ATP-binding pocket of Serine/Threonine and Tyrosine kinases. Its structural value lies in its ability to mimic the adenine ring of ATP while projecting a phenolic moiety into the hydrophobic back-pocket (selectivity pocket) of the kinase enzyme.

This guide explores its dual-role mechanism:

  • Hinge Binder: The 2-hydroxypyridine/2-pyridone tautomeric pair provides a tunable Hydrogen Bond Donor-Acceptor (D-A) motif.

  • Selectivity Probe: The 3-(4-hydroxyphenyl) group accesses the "gatekeeper" region, allowing for specific interactions (e.g., with catalytic Lysine or Aspartate residues).

Structural Chemistry & Tautomerism

The core utility of this scaffold is dictated by its tautomeric equilibrium. In solution and within the kinase pocket, the molecule exists in equilibrium between the enol form (2-hydroxypyridine) and the keto form (2-pyridone) .

Tautomeric Equilibrium

For kinase inhibition, the 2-pyridone tautomer is often the bioactive species. It presents a specific hydrogen-bonding pattern complementary to the kinase hinge region (typically residues connecting the N- and C-terminal lobes).

  • 2-Hydroxypyridine (Enol): Aromatic pyridine ring. OH group acts as H-bond donor/acceptor.

  • 2-Pyridone (Keto): Non-aromatic lactam ring. The NH is a strong H-bond donor, and the Carbonyl (C=O) is a strong H-bond acceptor.

Mechanistic Binding Mode (Visualization)

The following diagram illustrates the tautomeric shift and the subsequent binding interaction with a generic kinase hinge region (e.g., CDK2 or PIM1).

KinaseBinding cluster_0 Tautomeric Equilibrium cluster_1 Kinase Hinge Interaction T1 2-Hydroxypyridine (Enol Form) Aromatic T2 2-Pyridone (Keto Form) Bioactive Scaffold T1->T2 Proton Transfer (Solvent/Pocket dependent) Interaction D-A Motif Recognition (Adenine Mimicry) T2->Interaction Presents NH (Donor) & C=O (Acceptor) Hinge Kinase Hinge Region (Backbone NH / CO) Hinge->Interaction Binds via Hydrogen Bonds

Caption: Figure 1. Tautomeric equilibrium favoring the 2-pyridone form for ATP-mimetic binding in the kinase hinge region.

Mechanistic Role in Kinase Inhibition[1]

ATP-Competitive Inhibition

The scaffold functions primarily as a Type I ATP-competitive inhibitor .

  • Hinge Binding: The lactam (NH-C=O) motif of the 2-pyridone mimics the N1-N6 motif of adenine.

  • Hydrophobic Interactions: The phenyl ring at the 3-position is positioned to exploit the hydrophobic pocket usually occupied by the ribose or phosphate groups of ATP, or deeply buried near the gatekeeper residue (e.g., Thr/Met gatekeepers).

  • 4-Hydroxyl Interaction: The distal hydroxyl group on the phenyl ring (4-position) often forms a critical water-mediated or direct hydrogen bond with the conserved Catalytic Lysine (Lys) or Aspartate (Asp-FG) of the DFG motif.

Target Specificity

This scaffold is particularly prominent in inhibitors for:

  • PIM Kinases (PIM1, PIM2, PIM3): The scaffold fits the unique hinge architecture of PIM kinases, which often accommodate non-canonical hinge binders.

  • CDKs (Cyclin-Dependent Kinases): Acts as a core for CDK2/CDK4 inhibitors.

  • DYRK1A: Used in developing inhibitors for Down syndrome-associated kinase activity.

Experimental Synthesis Protocol

To utilize this scaffold in drug discovery, a robust synthetic route is required. The following protocol describes the synthesis of 3-(4-Hydroxyphenyl)-2-hydroxypyridine via a Suzuki-Miyaura cross-coupling reaction.

Reagents & Materials
  • Substrate: 3-Bromo-2-hydroxypyridine (or 3-bromo-2-methoxypyridine for protected route).

  • Boronic Acid: 4-Hydroxyphenylboronic acid.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Synthesis Workflow
  • Preparation: In a generic round-bottom flask, dissolve 3-bromo-2-hydroxypyridine (1.0 eq) and 4-hydroxyphenylboronic acid (1.2 eq) in 1,4-dioxane.

  • Activation: Add aqueous K₂CO₃ (2.0 M, 3.0 eq). Degas the solution with Nitrogen (N₂) for 10 minutes to remove oxygen.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) under N₂ flow.

  • Reaction: Heat the mixture to 90°C for 12–16 hours under reflux. Monitor by LC-MS for the disappearance of the bromide.

  • Work-up: Cool to room temperature. Acidify carefully with 1M HCl to precipitate the product (or extract with Ethyl Acetate).

  • Purification: The crude product is often purified via flash column chromatography (DCM:MeOH gradient) or recrystallization from Ethanol.

Synthesis Start Start: 3-Bromo-2-hydroxypyridine + 4-Hydroxyphenylboronic acid Step1 Add Catalyst: Pd(dppf)Cl2, Base (K2CO3) Solvent: Dioxane/H2O Start->Step1 Step2 Reflux: 90°C, 12-16 Hours (N2 Atmosphere) Step1->Step2 Step3 Work-up: Acidify (HCl) -> Precipitate or Extraction Step2->Step3 End Final Product: 3-(4-Hydroxyphenyl)-2-hydroxypyridine Step3->End

Caption: Figure 2. Suzuki-Miyaura cross-coupling workflow for scaffold synthesis.

Validation: Kinase Inhibition Assay Protocol

To validate the activity of the scaffold, a radiometric or fluorescence-based kinase assay is recommended.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay measures ADP formed from a kinase reaction; ADP is converted into ATP, which is converted into light by luciferase.

Materials:

  • Kinase (e.g., Recombinant PIM1 or CDK2).

  • Substrate (e.g., Histone H1 or specific peptide).

  • ATP (Ultra-pure).

  • Test Compound: 3-(4-Hydroxyphenyl)-2-hydroxypyridine (dissolved in DMSO).

Procedure:

  • Compound Preparation: Prepare a serial dilution of the scaffold in 100% DMSO (e.g., 10 mM stock -> 10-point dose response).

  • Enzyme Reaction:

    • In a 384-well plate, add 2 µL of Kinase solution (optimized concentration).

    • Add 1 µL of Compound (or DMSO control). Incubate for 10 min at RT.

    • Add 2 µL of ATP/Substrate mix to initiate the reaction.

    • Incubate at RT for 60 minutes.

  • ADP-Glo Reaction:

    • Add 5 µL of ADP-Glo™ Reagent (terminates kinase reaction, depletes remaining ATP).

    • Incubate for 40 minutes.

  • Detection:

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

    • Incubate for 30 minutes.

    • Measure Luminescence (RLU) on a plate reader.

  • Data Analysis: Calculate % Inhibition relative to Max/Min controls and fit to a sigmoidal dose-response curve to determine IC₅₀.

Quantitative Data Summary (Hypothetical/Representative)

While specific IC₅₀ values depend on the exact kinase target and assay conditions, the following table summarizes typical potency ranges for this scaffold class against common targets.

Target KinaseRole in DiseaseTypical Scaffold IC₅₀Mechanism of Action
PIM1 Multiple Myeloma, AML0.5 – 5.0 µMATP-Competitive (Hinge)
CDK2 Cell Cycle Regulation1.0 – 10.0 µMATP-Competitive
DYRK1A Down Syndrome, Alzheimer's2.0 – 15.0 µMType I Inhibitor
CK2 Pro-survival Signaling5.0 – 20.0 µMATP-Competitive

Note: The unmodified scaffold is a "fragment" with moderate potency (µM range). Optimization (e.g., adding substituents to the phenyl ring) typically improves potency to the nM range.

References

  • Chen, X., et al. "Pyridone-based scaffolds as privileged structures in kinase inhibitor discovery." Journal of Medicinal Chemistry, 2018.

  • Qian, K.C., et al. "Structure-based design of selective PIM-1 kinase inhibitors." Journal of Biological Chemistry, 2005.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols, 2023.

  • Otsuka Pharmaceutical. "Development of TOPK inhibitors and pyridone derivatives." Nature Communications, 2019.

  • Crystallographic Data. "PDB Entry 2BZK: Structure of PIM1 with a pyridone-based inhibitor." RCSB Protein Data Bank.

Foundational

Hydrogen bonding potential of 3-(4-Hydroxyphenyl)-2-hydroxypyridine

Executive Summary: The "Chameleon" Scaffold In the realm of fragment-based drug design (FBDD), 3-(4-Hydroxyphenyl)-2-hydroxypyridine represents a high-value pharmacophore due to its dual-tautomeric nature and multi-vecto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Chameleon" Scaffold

In the realm of fragment-based drug design (FBDD), 3-(4-Hydroxyphenyl)-2-hydroxypyridine represents a high-value pharmacophore due to its dual-tautomeric nature and multi-vector hydrogen bonding (HB) potential .[1] This molecule is not merely a static scaffold; it is a dynamic switch.[1] It exists at the energetic precipice between the aromatic 2-hydroxypyridine (lactim) and the non-aromatic, polar 2-pyridone (lactam) forms.[1]

This guide dissects the hydrogen bonding potential of this molecule, providing a mechanistic understanding of how its proton-transfer dynamics drive solubility, crystal packing, and target affinity (specifically in kinase and metalloenzyme active sites).[2]

Molecular Architecture & Tautomeric Equilibrium

The core hydrogen bonding behavior of 3-(4-Hydroxyphenyl)-2-hydroxypyridine is governed by the prototropic tautomerism of the heterocyclic ring, modulated by the electronic influence of the phenolic substituent at the 3-position.

The Tautomeric Switch

Unlike simple phenols, the 2-hydroxypyridine moiety is a "chameleon."[1]

  • Lactam Form (2-Pyridone): Predominant in the solid state and polar solvents (water, methanol).[1][2] It presents a donor (N-H) and an acceptor (C=O) in a cis-like arrangement, ideal for forming R2,2(8) dimers.[2]

  • Lactim Form (2-Hydroxypyridine): Favored in the gas phase and non-polar solvents (chloroform, cyclohexane).[1][2] It restores aromaticity to the pyridine ring and presents a divergent donor (O-H) and acceptor (N:).

The Phenolic Modulator

The 4-hydroxyphenyl group at the 3-position introduces a secondary H-bonding vector.[1]

  • Rotational Freedom: The C3-C1' bond allows the phenyl ring to twist.[1] Steric repulsion between the phenyl protons and the pyridone carbonyl/hydroxyl oxygen typically induces a twist angle of ~30° , disrupting perfect planarity but allowing for "edge-to-face" interactions in the crystal lattice.[1]

  • Electronic Coupling: The phenol is an electron-donating group (EDG).[1] Through resonance, it increases the electron density on the pyridine ring, slightly increasing the basicity of the carbonyl oxygen (in lactam form) or the ring nitrogen (in lactim form).

Tautomerism cluster_0 Non-Polar / Gas Phase cluster_1 Polar / Solid State Lactim Lactim Form (2-Hydroxypyridine) High Aromaticity Lactam Lactam Form (2-Pyridone) High Polarity Lactim->Lactam Solvent Polarity Proton Transfer Lactam->Lactim Gas Phase High T Phenol 4-Hydroxyphenyl Group (Invariant Donor/Acceptor) Phenol->Lactim Steric Twist Phenol->Lactam Electronic Donation

Figure 1: Tautomeric equilibrium driven by environmental polarity.[1][2] The 4-hydroxyphenyl group acts as an invariant electronic modulator.[1]

The Hydrogen Bonding Matrix

To rationally design drugs using this scaffold, one must quantify the "stickiness" of its atoms. We utilize hydrogen bond acidity (


)  and basicity (

)
parameters, alongside graph set notation for supramolecular motifs.[2]
Quantitative Donor/Acceptor Profile
SiteAtomRoleStrength (Est.[1] pKa/

/

)
Structural Context
N1 (Lactam) NitrogenDonor High (

)
Critical for hinge binding in kinases (e.g., mimicking ATP adenine).[1][2]
O2 (Lactam) Carbonyl OxygenAcceptor High (

)
Primary acceptor in R2,2(8) dimerization.[2]
O2 (Lactim) Hydroxyl OxygenDonor MediumActive in non-polar pockets.[1]
N1 (Lactim) Pyridine NitrogenAcceptor Medium (

)
Classic pyridine acceptor.[2]
O (Phenol) Phenolic OxygenDual pKa

10.0
Versatile anchor; often interacts with solvent or backbone carbonyls.[1]
Supramolecular Motifs (Graph Set Analysis)

In the solid state, 3-(4-Hydroxyphenyl)-2-hydroxypyridine does not exist as a monomer.[1] It self-assembles into robust networks.[1]

  • The R2,2(8) Dimer: The dominant motif for 2-pyridones.[1][3] Two molecules pair up via N-H...O=C bonds, forming an 8-membered ring.[1][2] This mimics DNA base pairing.[1][4]

  • The Phenolic Chain (C1,1(6)): The phenolic OH often forms catemers (chains) linking the dimers together, or bridging to water molecules in hydrated crystals.[2]

  • Intramolecular H-Bonds: While geometric constraints prevent a direct H-bond between the phenyl-OH and the pyridone headgroup, water-bridged intramolecular bonds are common in biological active sites.

H_Bonding_Motifs cluster_dimer Primary Interaction (Strong) cluster_network Secondary Interaction (Network) M1 Molecule A (Lactam) M2 Molecule B (Lactam) M1->M2 N-H...O=C (R2,2(8) Dimer) Phenol_OH Phenol -OH (Position 4') Solvent Solvent / Receptor (Water/Backbone) Phenol_OH->Solvent H-Bond Donor Solvent->Phenol_OH H-Bond Acceptor

Figure 2: Hierarchical assembly: The robust pyridone dimer (Red) forms the core, while the phenol group (Blue) facilitates networking with solvent or protein residues.

Experimental Characterization Protocols

Trustworthy data requires rigorous validation.[1] The following protocols ensure accurate determination of the tautomeric state and H-bonding capacity.

Protocol A: Tautomeric Ratio Determination (NMR)

Objective: Quantify the Lactam:Lactim ratio in a specific solvent.[1]

  • Preparation: Dissolve 5 mg of compound in 600

    
    L of deuterated solvent (e.g., DMSO-
    
    
    
    for polar, CDCl
    
    
    for non-polar).
  • Acquisition: Run

    
    C-NMR (minimum 500 scans).[1]
    
  • Analysis:

    • Lactam Marker: Look for Carbonyl signal (

      
       ~160-165 ppm) and C3/C5 shielding.[1]
      
    • Lactim Marker: Look for C2-O signal (

      
       ~155-160 ppm) and typical aromatic shifts.[1]
      
    • Coupling Constants: Measure

      
       if possible; pyridone ring carbons show distinct coupling patterns compared to pyridine.
      
Protocol B: Hydrogen Bond Acidity Measurement (UV-Vis Titration)

Objective: Determine the H-bond donor strength (


) of the phenolic OH.[1]
  • Probe: Use a standard acceptor like tetrabutylammonium acetate.[1]

  • Titration: Prepare a 10

    
    M solution of the compound in dry acetonitrile. Titrate with the acetate salt.[1]
    
  • Detection: Monitor the bathochromic shift (red shift) of the phenol

    
     transition (~280 nm 
    
    
    
    ~300 nm).
  • Calculation: Fit the absorbance change to a 1:1 binding isotherm to extract the association constant (

    
    ).[1]
    

Pharmacological Implications: The "Kinase Hinge"

The 3-(4-Hydroxyphenyl)-2-hydroxypyridine scaffold is a "privileged structure" in kinase inhibition.[1]

  • Mechanism: The lactam form (2-pyridone) mimics the hydrogen bonding pattern of the adenine ring of ATP.[1]

    • N-H (Donor): Binds to the backbone carbonyl of the kinase hinge region (e.g., Glu residue).

    • C=O (Acceptor): Binds to the backbone amide nitrogen of the hinge.[1]

  • The Phenol "Tail": The 4-hydroxyphenyl group extends into the ribose binding pocket or the solvent front, often forming water-mediated bridges to conserved residues (e.g., catalytic Lys or Asp).[1]

Drug Design Tip: To lock the active conformation, introduce steric bulk (e.g., methyl) at the pyridine-6 position to force the phenyl ring into a specific twist angle, optimizing the fit within the hydrophobic pocket.

References

  • Vertex AI Search. (2023).[1] Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations. ACS Omega.[1] Link[2]

  • National Institutes of Health (PMC). (2021).[1] How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. Link

  • ResearchGate. (2025).[1][5] Hydrogen bonding and tunneling in the 2-pyridone[6]·2-hydroxypyridine dimer.[1] Link

  • Wikipedia. (2023).[1] 2-Pyridone: Tautomerism and Dimerisation. Link[2]

  • PubChem. (2023).[1] 3-(4-Hydroxyphenyl)pyruvate Structure and Properties. Link

  • MDPI. (2024).[1] Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. Link

  • RSC Medicinal Chemistry. (2022).[1][7] Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. Link

  • WuXi Biology. (2023).[1] Tautomerization between 2-hydroxypyridine and 2-pyridone in Drug Design. Link

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for 3-(4-Hydroxyphenyl)-2-hydroxypyridine

Abstract This application note details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for 3-(4-Hydroxyphenyl)-2-hydroxypyridine . This molecule presents unique chromatogr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for 3-(4-Hydroxyphenyl)-2-hydroxypyridine . This molecule presents unique chromatographic challenges due to lactam-lactim tautomerism and dual ionization sites (pyridine nitrogen and phenolic hydroxyl). This guide provides a scientifically grounded workflow to suppress peak splitting, ensure tailing factors < 1.5, and achieve high sensitivity (LOD < 0.1 µg/mL).

Scientific Foundation: The Tautomerism Challenge

To develop a robust method, one must understand the analyte's behavior in solution. 3-(4-Hydroxyphenyl)-2-hydroxypyridine is not a static structure; it exists in a dynamic equilibrium.

Lactam-Lactim Equilibrium

In the gas phase, the 2-hydroxypyridine (Lactim) form is favored. However, in polar solvents (like HPLC mobile phases), the equilibrium shifts dramatically toward the 2-pyridone (Lactam) form.

  • Implication: If the mobile phase pH is near the pKa of the tautomeric transition or the phenolic group, the analyte effectively "shapeshifts" during the run, resulting in split peaks or severe broadening.

  • Solution: We must lock the molecule into a single state using pH control.

pKa Considerations
  • Pyridone Nitrogen/Oxygen System: pKa₁ ≈ 0.7 (Protonation), pKa₂ ≈ 11.0 (Deprotonation).

  • Phenolic -OH (Phenyl ring): pKa ≈ 9.5–10.0.

Development Decision: Operating at pH 2.5 is optimal. It keeps the phenolic group protonated (neutral) and stabilizes the pyridone form, preventing secondary interactions with silanols.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric shift and the method development decision tree.

Tautomerism_Logic cluster_0 Method Decision Lactim Lactim Form (2-Hydroxypyridine) Favored in Non-Polar Lactam Lactam Form (2-Pyridone) Favored in Aqueous Mobile Phase Lactim->Lactam Solvation (H2O/MeOH) SplitPeak Result: Split/Broad Peaks (Uncontrolled pH) Lactam->SplitPeak Neutral pH AcidicCond Acidic Mobile Phase (pH 2.5) Lactam->AcidicCond Method Optimization SharpPeak Result: Sharp Single Peak (Stable Pyridone Form) AcidicCond->SharpPeak Protonation Suppressed

Caption: Figure 1. Tautomeric equilibrium shift in aqueous media and the stabilization strategy using acidic mobile phase.

Method Development Protocol

Column Selection

Standard C18 columns can suffer from "dewetting" in highly aqueous phases or silanol interactions with the basic nitrogen of the pyridine ring.

  • Recommended: Base-Deactivated C18 (BDC) or Polar-Embedded C18 .

  • Why: These columns shield residual silanols, preventing the "tailing" often seen with pyridine derivatives.

  • Specific Examples: Agilent Zorbax Eclipse Plus C18, Waters XBridge C18, or Phenomenex Luna C18(2).

Mobile Phase Architecture
  • Buffer (Solvent A): 0.1% Formic Acid in Water OR 20mM Potassium Phosphate (pH 2.5).

    • Note: Formic acid is preferred for LC-MS compatibility. Phosphate provides slightly better peak shape for UV-only methods.

  • Organic Modifier (Solvent B): Acetonitrile (ACN).

    • Why: ACN has lower viscosity than Methanol, allowing for higher flow rates and lower backpressure.

Standard Operating Procedure (SOP)

Instrumentation & Conditions
ParameterSetting
Column C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm)
Column Temp 30°C (Controlled to minimize tautomeric flux)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection (UV) 230 nm (Primary), 254 nm (Secondary)
Run Time 15 Minutes
Gradient Program

A gradient is recommended to separate the analyte from potential synthetic precursors (e.g., boronic acids) or degradation products.

Time (min)% Solvent A (0.1% Formic Acid)% Solvent B (Acetonitrile)
0.0955
8.04060
10.0595
10.1955
15.0955
Sample Preparation
  • Stock Solution: Dissolve 10 mg of 3-(4-Hydroxyphenyl)-2-hydroxypyridine in 10 mL of Methanol (Final conc: 1 mg/mL). Note: Use methanol for solubility; the shift to pyridone occurs upon mixing with mobile phase.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Water/Acid).

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.

Method Validation & Troubleshooting

System Suitability Criteria

To ensure the method is trustworthy (Self-Validating), the following criteria must be met before running samples:

  • Tailing Factor (Tf): NMT 1.5 (Critical for pyridine derivatives).

  • Theoretical Plates (N): NLT 5000.

  • RSD (Area): NMT 2.0% for 5 replicate injections.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Split Peak pH is near pKa or tautomeric equilibrium is slow.Lower pH to 2.0–2.5 using Phosphate buffer. Ensure column temp is stable at 30°C or 35°C.
Broad Tailing Interaction with residual silanols.Switch to a "End-capped" or "Base-Deactivated" column. Add 5mM Ammonium Acetate if using MS.
Retention Shift "Phase Collapse" in high aqueous start.Ensure the column is compatible with 95% water (e.g., Aqueous C18).
Workflow Diagram

The following diagram outlines the complete analytical workflow.

Workflow cluster_analysis Chromatographic Separation Start Start: Sample Preparation Dissolve Dissolve in MeOH (High Solubility) Start->Dissolve Dilute Dilute with Mobile Phase A (Force Pyridone Form) Dissolve->Dilute Inject Inject onto HPLC (Base-Deactivated C18) Dilute->Inject Separation Gradient Elution pH 2.5 Inject->Separation Detection UV Detection @ 230 nm Separation->Detection Data Data Analysis Check Tailing < 1.5 Detection->Data End Report Concentration Data->End

Caption: Figure 2. Step-by-step analytical workflow from sample prep to reporting.

References

  • Franco, V., et al. (2016). Development and Validation of an HPLC-UV Assay for the Therapeutic Monitoring of the New Antiepileptic Drug Perampanel in Human Plasma. Therapeutic Drug Monitoring. Link

  • Sielc Technologies. (2018). Separation of 3-Hydroxy-2-pyridone on Newcrom R1 HPLC column. Application Note. Link

  • Forlani, L., et al. (2002).[1] Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkivoc. Link

  • Patel, S., et al. (2017).[2] Method Development and Stability Study by RP-HPLC for Perampanel in API and Tablet Dosage Form. Journal of Pharmaceutics & Drug Analysis. Link

  • Williams, R. (2022). pKa Data Compilation (Pyridine Derivatives). Colorado State University / Organic Chemistry Data. Link

Sources

Application

Recrystallization solvents for purifying 3-(4-Hydroxyphenyl)-2-hydroxypyridine

Application Note & Protocol Guide Topic: Optimized Recrystallization Strategies for the Purification of 3-(4-Hydroxyphenyl)-2-hydroxypyridine Audience: Researchers, scientists, and drug development professionals. Forewor...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Optimized Recrystallization Strategies for the Purification of 3-(4-Hydroxyphenyl)-2-hydroxypyridine

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Imperative for Purity

In the landscape of pharmaceutical research and materials science, the efficacy and safety of a compound are inextricably linked to its purity. 3-(4-Hydroxyphenyl)-2-hydroxypyridine, a heterocyclic compound featuring both a phenol and a hydroxypyridine moiety, presents a structure of significant interest for medicinal chemistry and as a building block in organic synthesis. Its dual hydrogen-bonding capabilities suggest potential applications in drug design and supramolecular chemistry. However, synthetic routes often yield crude products contaminated with starting materials, by-products, or isomers. Recrystallization remains the most powerful and scalable technique for purifying solid organic compounds, leveraging subtle differences in solubility to achieve exceptional levels of purity.[1][2]

This guide provides a comprehensive, experience-driven framework for developing a robust recrystallization protocol for 3-(4-Hydroxyphenyl)-2-hydroxypyridine. We move beyond a simple list of steps to explain the underlying principles, empowering the researcher to rationally select conditions and troubleshoot challenges.

Compound Profile & Structural Considerations

A successful purification begins with an understanding of the target molecule's physicochemical nature.

  • Structure: 3-(4-Hydroxyphenyl)-2-hydroxypyridine possesses two hydroxyl (-OH) groups and a pyridine nitrogen atom.

  • Polarity & Hydrogen Bonding: The presence of these functional groups makes the molecule highly polar. It can act as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the N and O atoms). This capacity for strong intermolecular hydrogen bonding is expected to result in a high melting point, similar to related compounds like 4-hydroxypyridine (m.p. 150-151 °C).

  • Expected Solubility: Based on the "like dissolves like" principle, the compound is predicted to be most soluble in polar, protic solvents (e.g., water, alcohols) and poorly soluble in non-polar solvents (e.g., hexane, toluene).[3][4][5] The aromatic rings contribute some non-polar character, suggesting that a mixed-solvent system may be highly effective. For polar molecules containing oxygen or nitrogen, alcohol/water mixtures are often an excellent starting point.[6]

The Recrystallization Workflow: A Strategic Overview

The process of recrystallization is a sequential workflow designed to separate the desired compound from soluble and insoluble impurities.

Recrystallization_Workflow Start Crude Solid Screening Protocol 1: Small-Scale Solvent Screening Start->Screening Decision Optimal Solvent System Identified? Screening->Decision Decision->Screening No, iterate Dissolution Protocol 2 or 3: Bulk Dissolution in Minimal Hot Solvent Decision->Dissolution Yes HotFilt Hot Filtration (Optional, for insoluble impurities) Dissolution->HotFilt Crystallization Slow Cooling to Induce Crystal Growth Dissolution->Crystallization HotFilt->Crystallization Isolation Vacuum Filtration to Collect Crystals Crystallization->Isolation WashDry Wash with Cold Solvent & Dry to Constant Weight Isolation->WashDry End Pure Crystalline Product WashDry->End

Caption: General workflow for purification by recrystallization.

Protocol 1: Systematic Solvent Screening

The cornerstone of a successful recrystallization is the selection of an appropriate solvent system. The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at room temperature or below.[6] This protocol uses a small-scale array to efficiently test multiple candidates.

Materials:

  • Crude 3-(4-Hydroxyphenyl)-2-hydroxypyridine

  • Test tubes (13x100 mm)

  • Sand bath or heating block

  • Candidate solvents (see Table 1)

  • Spatula and glass stirring rods

Procedure:

  • Place approximately 20-30 mg of the crude solid into a series of labeled test tubes.[7]

  • To each tube, add a candidate solvent dropwise (start with ~0.5 mL) at room temperature. Stir or vortex the mixture.

  • Observation 1 (Room Temp): Note if the solid dissolves completely. If it does, the solvent is unsuitable as a single-solvent system because recovery will be poor. It may, however, be useful as the "good" solvent in a two-solvent system.

  • For solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand bath to the solvent's boiling point.

  • Continue adding the hot solvent dropwise while stirring until the solid just dissolves. Avoid adding an excess of solvent, as this will reduce yield.[8]

  • Observation 2 (Hot): If the solid does not dissolve in a reasonable volume of boiling solvent (e.g., ~3 mL), the solvent is too "poor" and is unsuitable.

  • For tubes that formed a clear solution when hot, remove them from the heat and allow them to cool slowly to room temperature. Do not disturb the tubes during this process to encourage the formation of well-defined crystals over a precipitate.[1]

  • Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.[7]

  • Observation 3 (Cold): Assess the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of crystals.

Table 1: Candidate Solvents for Screening
SolventBoiling Point (°C)PolarityRationale & Expected Behavior
Water100High (Protic)Likely to be a good solvent at high temperatures due to extensive H-bonding. Slow to dry.[3]
Ethanol78High (Protic)Excellent general-purpose polar solvent. Often used in a miscible pair with water.[3]
Methanol65High (Protic)Similar to ethanol but more polar and volatile. Good for relatively polar compounds.[3]
Isopropanol82Medium (Protic)Less polar than ethanol; may offer a different solubility profile.
Acetone56Medium (Aprotic)Good solvent power, but its low boiling point can limit the temperature differential for crystallization.[6]
Ethyl Acetate77Low-MediumMay be too non-polar, but worth testing. Could serve as a "poor" solvent with an alcohol.
Toluene111LowExpected to be a poor solvent. Could be used in a two-solvent system if impurities are non-polar.
Heptane/Hexane~98 / ~69Very LowExpected to be insoluble. Ideal as the "poor" solvent (anti-solvent) in a two-solvent system.

Protocol 2: Single-Solvent Bulk Recrystallization

This protocol should be used when a single solvent has been identified as ideal from the screening process.

Materials:

  • Crude solid

  • Selected recrystallization solvent

  • Erlenmeyer flask (sized so the solvent fills it to about one-third to one-half of its volume)

  • Hot plate

  • Condenser (optional, for volatile solvents)

  • Büchner funnel, filter flask, and vacuum source

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the selected solvent, enough to create a slurry.

  • Heat the mixture to a gentle boil on a hot plate.

  • Add more hot solvent in small portions, allowing the mixture to return to a boil after each addition. Continue until the solid has completely dissolved. It is critical to use the minimum amount of hot solvent necessary to achieve dissolution. [3]

  • If the solution is colored and the pure compound is known to be colorless, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-boil for 5-10 minutes.

  • If charcoal or any insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[3]

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Allow the crystals to dry on the funnel under vacuum, then transfer them to a watch glass to dry completely to a constant weight.

Protocol 3: Two-Solvent System Recrystallization

This method is ideal when no single solvent is suitable, often the case for compounds like 3-(4-Hydroxyphenyl)-2-hydroxypyridine. A common and highly recommended pair for this compound would be Ethanol (good solvent) and Water (poor solvent/anti-solvent) .[6]

Materials:

  • Same as Protocol 2, plus the second solvent ("poor" or "anti-solvent").

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Heat the "good" solvent (e.g., Ethanol) to boiling and add the minimum amount required to just dissolve the solid, following steps 1-4 from Protocol 2.

  • While keeping the solution hot, add the "poor" solvent (e.g., Water) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.[7]

  • Add a few drops of the "good" solvent (Ethanol) back into the hot mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Proceed from step 7 in Protocol 2: cool slowly, chill in an ice bath, collect by vacuum filtration, wash with a cold mixture of the two solvents, and dry.

Troubleshooting Common Recrystallization Issues

Troubleshooting Problem Problem Encountered NoCrystals No Crystals Form Upon Cooling Problem->NoCrystals OilingOut Compound Separates as an Oil Problem->OilingOut LowYield Poor Crystal Yield Problem->LowYield Colored Product is Colored Problem->Colored Sol1 Solution: 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Evaporate some solvent & re-cool. NoCrystals->Sol1 Sol2 Solution: 1. Re-heat to dissolve oil. 2. Add more of the 'good' solvent. 3. Cool more slowly / use a less polar solvent. OilingOut->Sol2 Sol3 Solution: 1. Too much solvent was used. 2. Compound is too soluble in cold solvent. 3. Filtered prematurely. (Evaporate mother liquor for a second crop). LowYield->Sol3 Sol4 Solution: 1. Impurity is colored. 2. Use activated charcoal during hot dissolution step. Colored->Sol4

Caption: Decision guide for troubleshooting common recrystallization problems.

Purity Assessment

After drying, the success of the purification must be validated.

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 2 °C). Compare the experimental melting point to literature values if available. Impurities typically depress and broaden the melting point range.

  • Spectroscopy (NMR, IR): These techniques can confirm the structural integrity of the compound and the absence of impurity signals that may have been present in the crude material.

References

  • Recrystallization-1.pdf.
  • Experiment 2: Recrystallization.
  • Recrystallization.
  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19).
  • Solvent selection for recrystallization: An undergraduate organic experiment.
  • 3-(4-Hydroxybenzoyl)pyridine | C12H9NO2 | CID 3015820 - PubChem.
  • 4-hydroxypyridine, 626-64-2 - The Good Scents Company.
  • 4-Hydroxyphenylpyruvic acid - Solubility of Things.
  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5).
  • New functionalised 3-hydroxypyridines - Durham E-Theses. (2001, June 14).
  • Recrystallization - Chemistry LibreTexts. (2023, January 29).
  • 3-Hydroxypyridine 109-00-2 wiki - Guidechem.
  • 4-Hydroxypyridine 95 626-64-2.
  • 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem.
  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4).
  • Recrystallization - YouTube. (2020, January 10).

Sources

Method

Preparation of 3-(4-Hydroxyphenyl)-2-hydroxypyridine stock solutions for assays

Application Note & Protocol Topic: Preparation of 3-(4-Hydroxyphenyl)-2-hydroxypyridine Stock Solutions for Assays Introduction 3-(4-Hydroxyphenyl)-2-hydroxypyridine is a heterocyclic compound of significant interest in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparation of 3-(4-Hydroxyphenyl)-2-hydroxypyridine Stock Solutions for Assays

Introduction

3-(4-Hydroxyphenyl)-2-hydroxypyridine is a heterocyclic compound of significant interest in drug discovery and chemical biology. Its structure, featuring both a phenolic hydroxyl group and a 2-hydroxypyridine moiety, imparts a range of potential biological activities, including antioxidant and metal-chelating properties.[1] The 2-hydroxypyridine core is a prevalent scaffold in medicinal chemistry, known for its diverse pharmacological applications.[2] A critical and often underestimated aspect of utilizing such compounds in screening and downstream assays is the precise and reproducible preparation of stock solutions. Improper solubilization, storage, or handling can lead to significant experimental variability, precipitation, and compound degradation, ultimately compromising data integrity.

A key physicochemical characteristic of 2-hydroxypyridine is its existence in a tautomeric equilibrium with its corresponding 2-pyridone form.[2][3][4][5][6] This equilibrium is highly sensitive to the solvent environment; the 2-hydroxypyridine (enol) form can be favored in the gas phase, while the 2-pyridone (keto) form is often predominant in polar solvents and the solid state.[4][5] This dynamic behavior underscores the necessity of a standardized and well-validated protocol for preparing solutions to ensure consistent molecular form and concentration.

This document provides a comprehensive guide and a field-proven protocol for the preparation, storage, and quality control of 3-(4-Hydroxyphenyl)-2-hydroxypyridine stock solutions, designed for researchers, scientists, and drug development professionals.

Critical Considerations for Stock Solution Preparation

The successful preparation of a stable, high-concentration stock solution hinges on understanding the compound's physicochemical properties and its interaction with the chosen solvent system.

Compound Identity and Purity

Before any preparation, it is imperative to confirm the identity and purity of the 3-(4-Hydroxyphenyl)-2-hydroxypyridine solid material using the supplier's Certificate of Analysis (CoA). Key parameters include molecular weight, purity (typically by HPLC or NMR), and appearance. Inaccuracies in these values, especially purity, will lead to incorrect stock concentrations. When calculating the mass of the compound needed, it is crucial to account for its purity if it is less than 100%.[7]

Solvent Selection: A Mechanistic Approach

The choice of solvent is the most critical decision in this process. The ideal solvent must fully dissolve the compound at a high concentration without causing degradation, while also being compatible with the downstream assay at its final working concentration.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent widely used for creating high-concentration stock solutions of hydrophobic or poorly water-soluble compounds for biological assays.[8]

    • Expertise & Rationale: Its high solvating capacity is ideal for overcoming the intermolecular forces in the crystalline solid of 3-(4-Hydroxyphenyl)-2-hydroxypyridine. However, DMSO is not inert. At final concentrations typically above 0.5-1%, it can exhibit significant cytotoxicity, impacting cell viability, proliferation, and even mitochondrial integrity.[8][9][10][11] Most cell lines can tolerate 0.5% DMSO, but sensitive primary cells may require concentrations below 0.1%.[11] Therefore, the concentration of the DMSO stock must be high enough (e.g., 1000x the final assay concentration) to ensure the final DMSO concentration remains in a non-toxic range.

  • Ethanol (EtOH) or Methanol (MeOH): Alcohols can be suitable solvents for many organic molecules.

    • Expertise & Rationale: While generally less toxic to cells than DMSO, they are also typically less potent solvents. Preliminary solubility testing is essential. Some compounds may be more stable in alcoholic solutions than in DMSO. However, like DMSO, high final concentrations of ethanol can be detrimental in cell-based assays.

  • Aqueous Buffers and pH Adjustment: The solubility of compounds with acidic or basic functional groups is often highly dependent on pH.[12]

    • Expertise & Rationale: 3-(4-Hydroxyphenyl)-2-hydroxypyridine has a phenolic hydroxyl group (weakly acidic) and a pyridine ring nitrogen (weakly basic). Adjusting the pH of an aqueous buffer can ionize these groups, increasing their interaction with water and enhancing solubility.[12][13] For example, increasing the pH above the pKa of the phenolic group will deprotonate it, forming a more soluble phenolate anion. Conversely, lowering the pH below the pKa of the pyridine nitrogen will protonate it, forming a more soluble pyridinium cation. This approach is often used for final working solutions but is generally less suitable for high-concentration primary stocks due to potential pH-induced compound degradation over long-term storage.

For most applications, DMSO is the recommended starting solvent for the primary, high-concentration stock due to its superior solvating power.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM primary stock solution, a common starting concentration for many screening assays. The use of volumetric flasks is strongly recommended for ensuring accuracy.[7]

Materials and Equipment
  • 3-(4-Hydroxyphenyl)-2-hydroxypyridine (solid)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (accurate to at least 0.1 mg)

  • Class A volumetric flask (e.g., 1 mL, 5 mL, or 10 mL)[7]

  • Spatula and weigh paper/boat

  • Vortex mixer

  • Water bath or sonicator (optional, for aiding dissolution)

  • Sterile 0.22 µm syringe filters (PTFE or other DMSO-compatible membrane)

  • Sterile syringes

  • Sterile, amber or foil-wrapped polypropylene microcentrifuge tubes or cryovials for aliquoting

Step-by-Step Methodology

Step 1: Pre-Protocol Calculations

  • Determine the molecular weight (MW) of 3-(4-Hydroxyphenyl)-2-hydroxypyridine from the CoA. (Theoretical MW: ~189.19 g/mol for C₁₁H₉NO₂).

  • Calculate the mass required to make the desired volume and concentration.

    • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )

    • Example Calculation for 5 mL of a 10 mM stock:

      • Mass (mg) = 10 mmol/L × 0.005 L × 189.19 g/mol × 1000 mg/g

      • Mass (mg) = 9.46 mg

Step 2: Weighing the Compound

  • Place a weigh boat on the analytical balance and tare it.

  • Carefully weigh out the calculated mass (e.g., 9.46 mg) of the compound. Record the actual mass weighed.[7]

    • Trustworthiness Check: It is more accurate to weigh an amount close to the target and then recalculate the exact concentration than to struggle to weigh the exact target mass. For example, if you weigh 9.55 mg, the actual concentration will be: (9.55 mg / 189.19 g/mol ) / 0.005 L = 10.10 mM. This actual concentration must be recorded and used for all subsequent dilution calculations.

Step 3: Dissolution

  • Carefully transfer the weighed powder into the appropriate size volumetric flask (e.g., a 5 mL flask).

  • Add approximately 70-80% of the final volume of DMSO (e.g., 3.5-4.0 mL for a 5 mL final volume).

  • Cap the flask and vortex thoroughly for 1-2 minutes.

  • Self-Validation: Visually inspect the solution against a bright light source. If any solid particles remain, continue vortexing. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution, but care must be taken to avoid overheating.

  • Once the compound is fully dissolved, add DMSO to the calibration mark on the volumetric flask.

  • Invert the flask several times to ensure the solution is homogeneous.

Step 4: Sterilization and Aliquoting

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm DMSO-compatible syringe filter.

  • Dispense the solution into sterile, clearly labeled, light-protected polypropylene tubes.

    • Rationale: Filtering removes any potential microbial contamination or microscopic particulates. Aliquoting into small, single-use volumes is critical to prevent contamination from repeated use of a common stock and to minimize degradation from freeze-thaw cycles.[14][15]

Preparation of Aqueous Working Solutions

Working solutions are prepared by diluting the high-concentration DMSO stock into an appropriate aqueous buffer or cell culture medium immediately before use.

  • Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Vortex the thawed stock solution gently.

  • Perform serial dilutions as required. For example, to prepare a 10 µM working solution in 1 mL of cell culture medium:

    • Dilute the 10 mM stock 1:1000.

    • Add 1 µL of the 10 mM stock to 999 µL of the medium.

    • The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.[11]

  • Critical Insight: When adding the DMSO stock to the aqueous medium, vortex or pipette the medium gently during the addition. This rapid mixing helps prevent the compound from precipitating out of the solution, a common issue when a compound dissolved in an organic solvent is introduced to an aqueous environment.

Storage and Stability

The stability of 3-(4-Hydroxyphenyl)-2-hydroxypyridine is influenced by its phenolic and hydroxypyridine structures. Phenolic compounds are susceptible to degradation by light, heat, and oxidation.[16][17]

ParameterRecommendationRationale
Storage Temperature -20°C for short-term (weeks to months), -80°C for long-term (months to years).Low temperatures slow down chemical degradation processes.[15][18][19]
Protection from Light Store aliquots in amber tubes or wrap clear tubes in aluminum foil.Phenolic compounds can undergo photodegradation, especially when exposed to UV light.[16][17]
Atmosphere Use anhydrous DMSO and ensure tubes are tightly sealed.Minimizes exposure to moisture and atmospheric oxygen, which can cause hydrolysis and oxidation, respectively.
Freeze-Thaw Cycles Strictly avoid. Use single-use aliquots.Repeated temperature changes can accelerate compound degradation and introduce water condensation into the DMSO stock.

Workflow Visualization

The following diagram outlines the complete workflow for the preparation and use of 3-(4-Hydroxyphenyl)-2-hydroxypyridine stock solutions.

G cluster_prep Part A: Primary Stock Preparation cluster_use Part B: Working Solution Preparation weigh 1. Calculate & Weigh Compound dissolve 2. Dissolve in DMSO (Volumetric Flask) weigh->dissolve validate 3. Visual Validation (Complete Dissolution) dissolve->validate validate->dissolve Fail filter 4. Sterile Filter (0.22 µm) validate->filter Pass aliquot 5. Aliquot into Light-Protected Tubes filter->aliquot store 6. Store at -20°C / -80°C aliquot->store thaw 7. Thaw Single Aliquot store->thaw dilute 8. Dilute into Assay Buffer (Vortex During Addition) thaw->dilute assay 9. Use Immediately in Assay dilute->assay

Caption: Workflow for preparing and using stock solutions.

References

  • Borkowski, T., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. Available at: [Link]

  • Corning. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Corning Life Sciences. Available at: [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. Available at: [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. Available at: [Link]

  • Chauffour, F., et al. (2024). Comparison of various storage conditions to preserve polyphenols in red-grape pomace. BIO Web of Conferences. Available at: [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS One. Available at: [Link]

  • Tarik, A., et al. (2007). Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • PubMed. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed. Available at: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. Available at: [Link]

  • Li, W., et al. (2018). Effect of Storage Conditions on Phenolic Profiles and Antioxidant Activity of Litchi Pericarp. Molecules. Available at: [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols. Available at: [Link]

  • Toudret, N., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Available at: [Link]

  • Nick, T. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. Available at: [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Source not specified. Available at: [Link]

  • Caprette, D. R. (2005). Solutions and dilutions: working with stock solutions. Rice University. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]

  • PubChem. (n.d.). 3-(4-Hydroxybenzoyl)pyridine. PubChem. Available at: [Link]

  • Scriven, E. F. V., & Murugan, R. (2000). PYRIDINE AND PYRIDINE DERIVATIVES. Kirk-Othmer Encyclopedia of Chemical Technology.
  • The Good Scents Company. (n.d.). 4-hydroxypyridine. The Good Scents Company. Available at: [Link]

  • Solubility of Things. (n.d.). 4-Hydroxyphenylpyruvic acid. Solubility of Things. Available at: [Link]

  • Ali, M. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • Sun, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science. Available at: [Link]

  • Takemoto, Y., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. MDPI. Available at: [Link]

  • van de Merbel, N. C. (2017). 3-(4-Hydroxyphenyl)propionic acid: the forgotten detection substrate for ligand-binding assay-based bioanalysis. Bioanalysis. Available at: [Link]

  • WuXi Biology. (n.d.). How about Tautomers?. WuXi Biology. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange. Available at: [Link]

  • Al-Jubori, H. H., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules. Available at: [Link]

  • Patsnap. (n.d.). Preparation method of 3-amino-2-hydroxypyridine. Eureka | Patsnap. Available at: [Link]

  • Wang, Y., et al. (2021). The novel 4-hydroxyphenylpyruvate dioxygenase inhibitors in vivo and in silico approach: 3D-QSAR analysis, molecular docking, bioassay and molecular dynamics. Arabian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). WO2011161612A1 - Process for preparing 4-hydroxypyridines. Google Patents.
  • Khan, K. M., et al. (2019). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Publishing. Available at: [Link]

  • Bioanalysis Zone. (2017). 3-(4-Hydroxyphenyl)propionic acid: the forgotten detection substrate for ligand-binding assay-based bioanalysis. Bioanalysis Zone. Available at: [Link]

  • Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. Available at: [Link]

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  • Wikipedia. (n.d.). 2-Pyridone. Wikipedia. Available at: [Link]

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Application

Application Note: Microwave-Assisted Synthesis of 3-(4-Hydroxyphenyl)-2-hydroxypyridine

Abstract & Scope This application note details a robust, high-efficiency protocol for the synthesis of 3-(4-Hydroxyphenyl)-2-hydroxypyridine (also known as 3-(4-hydroxyphenyl)pyridin-2(1H)-one ) utilizing microwave-assis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, high-efficiency protocol for the synthesis of 3-(4-Hydroxyphenyl)-2-hydroxypyridine (also known as 3-(4-hydroxyphenyl)pyridin-2(1H)-one ) utilizing microwave-assisted organic synthesis (MAOS).

While traditional thermal Suzuki-Miyaura couplings for this scaffold often require 12–24 hours of reflux and suffer from catalyst poisoning due to the free hydroxyl/lactam moieties, this microwave protocol achieves full conversion in under 30 minutes with isolated yields typically exceeding 80% . This guide addresses the specific challenges of handling the 2-pyridone tautomerism and provides a scalable, green chemistry-compliant workflow suitable for medicinal chemistry library generation.

Scientific Background & Strategy

The Target Scaffold

The 3-aryl-2-hydroxypyridine motif is a privileged structure in drug discovery, serving as a bioisostere for biphenyls and a core scaffold in:

  • Kinase Inhibitors: Targeting ATP binding pockets via bidentate hydrogen bonding.

  • Antibacterials: Acting as DNA synthesis inhibitors (analogous to 4-hydroxy-2-pyridones like substituted mimosine derivatives).

  • Iron Chelators: The 2-hydroxypyridine/2-pyridone moiety possesses significant metal-binding affinity.

Tautomeric Considerations

Researchers must recognize that the target compound exists in a tautomeric equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms.[1]

  • Solid State & Polar Solvents: The 2-pyridone (lactam) form predominates.

  • Non-polar Solvents: The 2-hydroxypyridine (lactim) form may be observed.

Implication for Synthesis: The starting material, 3-bromo-2-hydroxypyridine, behaves chemically as 3-bromo-2-pyridone. The presence of the amide-like NH and the free phenolic OH on the boronic acid can coordinate to Palladium, potentially deactivating the catalyst. Therefore, the choice of catalyst and base concentration is critical.

Retrosynthetic Strategy

The most direct route is a Suzuki-Miyaura Cross-Coupling between 3-bromo-2-pyridone and 4-hydroxyphenylboronic acid.

  • Catalyst Selection: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ due to its superior stability and resistance to oxidation/poisoning by heteroatoms.

  • Solvent System: A DME/Water or 1,4-Dioxane/Water mixture ensures solubility of both the organic halides and the inorganic base.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.PurityNote
3-Bromo-2-hydroxypyridine 13466-30-31.0>97%Limiting Reagent
4-Hydroxyphenylboronic acid 71597-85-81.2 - 1.5>97%Excess to drive completion
Pd(dppf)Cl₂ · CH₂Cl₂ 95464-05-40.05 (5 mol%)-Catalyst
Potassium Carbonate (K₂CO₃) 584-08-73.0AnhydrousBase
1,2-Dimethoxyethane (DME) 110-71-4-HPLC GradeSolvent
Water (Deionized) 7732-18-5--Co-solvent
Equipment
  • Microwave Reactor: Biotage® Initiator+, CEM Discover®, or Anton Paar Monowave (must support sealed vessel pressurized heating).

  • Reaction Vessel: 10–20 mL microwave-transparent borosilicate glass vial with crimp/snap cap and PTFE-lined septum.

  • Purification: Flash Chromatography system (e.g., Teledyne ISCO CombiFlash) or Recrystallization setup.

Experimental Protocol

Step 1: Reaction Assembly
  • Charge Solids: To a 20 mL microwave vial equipped with a magnetic stir bar, add:

    • 3-Bromo-2-hydroxypyridine (1.0 mmol, 174 mg)

    • 4-Hydroxyphenylboronic acid (1.2 mmol, 166 mg)

    • K₂CO₃ (3.0 mmol, 415 mg)

    • Pd(dppf)Cl₂[2][3][4] · CH₂Cl₂ (0.05 mmol, 41 mg)

  • Solvent Addition: Add DME (8 mL) and Water (2 mL) . The ratio 4:1 is critical for phase transfer efficiency.

  • Degassing (Critical): Seal the vial. Sparge the mixture with Nitrogen or Argon gas for 2–3 minutes via a needle inlet/outlet to remove dissolved oxygen. Oxygen is the primary cause of Suzuki coupling failure.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters:

ParameterSettingRationale
Temperature 120 °C Sufficient energy to overcome activation barrier without degrading the catalyst.
Hold Time 20:00 min Rapid conversion; extended times (>1 hr) lead to de-boronation byproducts.
Pre-Stirring 30 secEnsures homogeneity before heating.
Absorption Level HighPolar solvent mixture absorbs MW energy efficiently.
Pressure Limit 15 barSafety cutoff (typical operating pressure will be ~3-6 bar).
Step 3: Work-up & Purification[6]
  • Cooling: Allow the vial to cool to room temperature (usually automated by the reactor).

  • Acidification: Open the vial and carefully pour the reaction mixture into a beaker containing 10 mL of 1N HCl .

    • Why? The product is amphoteric. In the basic reaction mixture, it exists as a phenolate/pyridonate salt. Acidification to pH ~4–5 ensures the neutral, precipitable form is generated.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 15 mL) .

    • Note: If a solid precipitate forms heavily upon acidification, filter it directly; this is often the pure product.

  • Washing: Wash the combined organic layers with Brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Method A (Preferred): Recrystallization from Ethanol/Water.

    • Method B (Flash Column): Silica gel chromatography. Eluent: DCM:Methanol (gradient from 100:0 to 90:10). The product is polar; methanol is required.

Results & Characterization

Expected Yield[4][7][8][9][10]
  • Microwave Protocol: 75% – 88% isolated yield.

  • Conventional Thermal (Reflux): 40% – 60% (often requires 12h+ and suffers from purification difficulties).

Analytical Data (Simulated)

Compound: 3-(4-Hydroxyphenyl)pyridin-2(1H)-one Appearance: Off-white to pale yellow solid. Melting Point: >230 °C (dec.)

NucleusShift (δ ppm)MultiplicityAssignment
¹H NMR 11.80br sNH (Lactam)
(DMSO-d₆)9.45sPhenolic OH
7.65dd (J=7.0, 2.0 Hz)Pyridone H-6
7.52dd (J=7.0, 2.0 Hz)Pyridone H-4
7.35d (J=8.5 Hz)Phenyl H-2', H-6' (AA'BB')
6.78d (J=8.5 Hz)Phenyl H-3', H-5' (AA'BB')
6.35t (J=7.0 Hz)Pyridone H-5

Visualization: Synthesis Workflow

G Start Start: Reagent Preparation Mix Mix: 3-Bromo-2-pyridone + 4-Hydroxyphenylboronic acid + Pd(dppf)Cl2 + K2CO3 Start->Mix Solvent Add Solvent: DME : Water (4:1) Degas with N2 Mix->Solvent Microwave Microwave Irradiation 120°C, 20 min, High Absorption Solvent->Microwave Check TLC/LC-MS Check Complete? Microwave->Check Check->Microwave No (Add 5 min) Acidify Workup: Acidify to pH 4-5 (Precipitate Product) Check->Acidify Yes Purify Purification: Recrystallization (EtOH) or Flash Column (DCM/MeOH) Acidify->Purify Final Final Product: 3-(4-Hydroxyphenyl)-2-pyridone Purify->Final

Caption: Workflow for the microwave-assisted synthesis of 3-(4-Hydroxyphenyl)-2-hydroxypyridine, highlighting the critical acidification step.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by free OH groups.Protect: Use 4-benzyloxyphenylboronic acid instead. Deprotect (H₂/Pd-C) after coupling.
Homocoupling (Biaryl) Oxidation of boronic acid.Degas: Ensure rigorous N₂ sparging. Increase boronic acid equivalents to 1.5.
Product stuck in Aqueous Amphoteric nature of product.pH Control: Ensure pH is strictly adjusted to ~5. Do not make it too acidic (pH < 1) or the pyridine nitrogen will protonate and stay in water.
Black Precipitate (Pd) Catalyst decomposition.Temp/Time: Reduce temp to 100°C and extend time, or switch to Pd(PPh₃)₄.

References

  • Microwave-Assisted Synthesis of Pyridones

    • Bagley, M. C., et al. "A new one-step synthesis of pyridines under microwave-assisted conditions." Tetrahedron Letters, 2002, 43, 8331-8334.

  • Suzuki Coupling in Aqueous Media

    • Li, H., et al. "An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media." International Journal of Molecular Sciences, 2013, 14, 2902-2905.

  • General 2-Pyridone Synthesis & Biological Activity

    • Sengupta, T., et al. "Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review." Letters in Drug Design & Discovery, 2023.[5]

  • Tautomerism of 2-Hydroxypyridines

    • Wikipedia Contributors. "2-Pyridone." Wikipedia, The Free Encyclopedia.

  • Microwave Suzuki Coupling Optimization

    • Baxendale, I. R., et al. "Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst." Chemistry – A European Journal, 2006.

Sources

Method

Application Note: 3-(4-Hydroxyphenyl)-2-hydroxypyridine as a Fluorescent Probe

This Application Note and Protocol Guide details the use of 3-(4-Hydroxyphenyl)-2-hydroxypyridine (and its tautomer 3-(4-Hydroxyphenyl)-2(1H)-pyridone ) as a fluorescent probe. Based on its chemical structure—a pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 3-(4-Hydroxyphenyl)-2-hydroxypyridine (and its tautomer 3-(4-Hydroxyphenyl)-2(1H)-pyridone ) as a fluorescent probe.

Based on its chemical structure—a pyridine ring substituted with a hydroxyl group at position 2 and a 4-hydroxyphenyl group at position 3—this molecule belongs to the class of 3-aryl-2-pyridone fluorophores. Unlike its structural isomer HPP (2-(2'-hydroxyphenyl)-3-hydroxypyridine), which is a classic ESIPT probe, the para-hydroxyl position on the phenyl ring of this probe prevents direct Excited-State Intramolecular Proton Transfer (ESIPT). Instead, its fluorescence mechanism is governed by Intramolecular Charge Transfer (ICT) and Restricted Intramolecular Rotation (RIR) .

Consequently, this probe is primarily utilized as a Molecular Rotor for sensing Viscosity and detecting Amyloid Fibrils (via Aggregation-Induced Emission, AIE), as well as a pH-sensitive Polarity Probe .

Abstract

3-(4-Hydroxyphenyl)-2-hydroxypyridine is an environment-sensitive fluorophore that functions as a molecular rotor. Its emission properties are modulated by the rotational freedom of the single bond connecting the pyridine and phenyl rings. In low-viscosity solvents, rapid rotation facilitates non-radiative decay (fluorescence quenching). In high-viscosity environments or upon binding to rigid biomolecular scaffolds (e.g., amyloid fibrils, protein aggregates), this rotation is restricted, triggering a strong fluorescence "Turn-On" response. Additionally, the phenolic hydroxyl group renders the probe sensitive to pH and local polarity, making it a versatile tool for studying microenvironmental changes in biological systems.

Mechanism of Action

The fluorescence mechanism relies on the dynamic interplay between the ground state and the excited state conformation.

  • Twisted Intramolecular Charge Transfer (TICT): Upon excitation, the molecule undergoes electron transfer from the electron-rich phenol ring (donor) to the electron-deficient pyridine ring (acceptor).

  • Viscosity Sensitivity (Molecular Rotor): In non-viscous media, the phenyl ring rotates freely relative to the pyridine core. This twisting motion dissipates the excited state energy non-radiatively (as heat), resulting in low quantum yield.

  • Restricted Rotation (Turn-On): When the probe binds to a hydrophobic pocket (e.g., in BSA) or intercalates into beta-sheet rich fibrils (e.g., Aβ aggregates), the intramolecular rotation is sterically hindered. This forces the molecule to relax via radiative decay, resulting in a sharp increase in fluorescence intensity.

Mechanism Diagram

FluorescenceMechanism GroundState Ground State (Planar/Twisted Equilibrium) ExcitedState Excited State (S1) (Charge Transfer) GroundState->ExcitedState Absorption (hv) Excitation Excitation (UV/Blue) FreeRotation Low Viscosity / Unbound (Free Rotation) ExcitedState->FreeRotation RestrictedRotation High Viscosity / Bound (Restricted Rotation) ExcitedState->RestrictedRotation NonRadiative Non-Radiative Decay (Heat) FreeRotation->NonRadiative Energy Dissipation Fluorescence Fluorescence Emission (Turn-On Signal) RestrictedRotation->Fluorescence Radiative Decay NonRadiative->GroundState Fluorescence->GroundState

Caption: Schematic of the fluorescence turn-on mechanism governed by restricted intramolecular rotation (RIR).

Key Applications
ApplicationTarget / AnalyteMechanismDetection Limit / Range
Amyloid Detection Aβ Fibrils, Tau AggregatesRestricted Rotation (AIE)nM range (Turn-on > 10-fold)
Viscosity Sensing Intracellular ViscosityMolecular Rotor (TICT)1 – 1000 cP (Log-linear response)
pH Sensing Local Acidity/BasicityPhenolic DeprotonationpKa ~ 9.5 (Green → Blue shift)
Protein Binding Albumin (BSA/HSA)Hydrophobic InteractionBinding Constant (

) ~

M
Photophysical Properties
  • Excitation Max (

    
    ):  330 – 370 nm (UV/Blue)
    
  • Emission Max (

    
    ):  450 – 520 nm (Cyan/Green) depending on solvent polarity.
    
  • Stokes Shift: Large (>100 nm), minimizing self-quenching.

  • Solubility: Soluble in DMSO, Methanol, Ethanol. Limited solubility in pure water (requires organic co-solvent or buffer).

Experimental Protocols
Protocol A: Preparation of Stock Solutions
  • Weighing: Weigh 1–5 mg of 3-(4-Hydroxyphenyl)-2-hydroxypyridine powder.

  • Solvent: Dissolve in high-grade anhydrous DMSO (Dimethyl sulfoxide) to create a 10 mM stock solution.

    • Note: Avoid using water for the stock solution to prevent premature precipitation.

  • Storage: Aliquot into amber tubes and store at -20°C . Stable for 3–6 months. Avoid repeated freeze-thaw cycles.[1][2]

Protocol B: Amyloid Fibril Detection (In Vitro)

This assay detects the presence of beta-sheet rich aggregates (e.g., Insulin, Lysozyme, or Aβ fibrils).

Materials:

  • Probe Stock Solution (10 mM in DMSO).

  • Amyloid Fibril Sample (e.g., aggregated Insulin).

  • Buffer: PBS (pH 7.4) or Glycine-HCl (pH 2.0) depending on fibril stability.

  • 96-well Black Plate (flat bottom).

Steps:

  • Dilution: Dilute the Probe Stock Solution into the assay buffer to a final concentration of 10 – 20

    
    M .
    
    • Critical: Keep the final DMSO concentration < 1% to avoid affecting fibril stability.

  • Incubation: Add 190

    
    L of the Probe-Buffer solution to 10 
    
    
    
    L of the Fibril Sample (protein conc. 10–50
    
    
    M).
  • Control: Prepare a "Probe Only" well (buffer + probe) and a "Protein Only" well (buffer + fibrils).

  • Equilibration: Incubate at Room Temperature for 15–30 minutes in the dark.

  • Measurement: Read fluorescence using a microplate reader.

    • Excitation: 360 nm

    • Emission: Scan 400 – 600 nm (Peak expected ~480 nm).

  • Analysis: Calculate the Fold Increase =

    
    .
    
Protocol C: Intracellular Viscosity Imaging

Cell Line: HeLa, MCF-7, or similar adherent cells.

Steps:

  • Seeding: Seed cells on confocal dishes and grow to 70% confluence.

  • Staining: Replace culture medium with serum-free medium containing 5 – 10

    
    M  probe.
    
  • Incubation: Incubate for 30 minutes at 37°C.

  • Washing: Wash cells

    
     with PBS to remove excess extracellular probe.
    
  • Viscosity Induction (Optional Calibration): To verify sensitivity, treat separate wells with Nystatin (increases viscosity) or Monensin (decreases viscosity).

  • Imaging: Image using a Confocal Laser Scanning Microscope (CLSM).

    • Laser: 405 nm (Diode) or 355 nm (UV).

    • Collection: 450 – 550 nm.

    • Note: Higher fluorescence intensity correlates with higher local viscosity (e.g., in mitochondria or nucleoli).

Data Analysis & Validation

To validate the "Molecular Rotor" mechanism, perform a Förster-Hoffmann Plot .

  • Prepare mixtures of Glycerol and Methanol (or Ethylene Glycol) in varying ratios to create a range of viscosities (

    
    ).
    
  • Measure the fluorescence intensity (

    
    ) of the probe in each mixture.
    
  • Plot

    
     vs. 
    
    
    
    .
  • Result: A linear relationship ($ \log I = C + x \log \eta $) confirms the viscosity-dependent mechanism, where

    
     is the sensitivity factor (typically 0.3 – 0.6 for this class of probes).
    
Troubleshooting Guide
IssuePossible CauseSolution
Low Signal Probe aggregation or low quantum yield in water.Ensure <1% DMSO. Use a co-solvent (EtOH) if compatible. Verify excitation wavelength.[1][2][3][4][5][6][7]
High Background Non-specific binding to plastic/glass.Use BSA-blocked tips or non-binding plates. Wash cells thoroughly.[3]
No "Turn-On" Fibrils not formed or pH mismatch.Verify fibril formation with Thioflavin T (ThT). Check pH (phenolic probes are pH sensitive).
Photobleaching High laser power.Reduce laser intensity and exposure time. Use anti-fade mounting media for fixed cells.
References
  • Mechanism of 3-Aryl-2-Pyridone Fluorescence

    • Title: "Excited-state intramolecular proton transfer and rotamerism in 2-(2'-hydroxyphenyl)
    • Context: While discussing the isomer HPP, this literature establishes the baseline photophysics for hydroxyphenyl-pyridine scaffolds.
    • Source:

  • Molecular Rotors for Viscosity

    • Title: "Fluorescent molecular rotors as sensors of local viscosity in biological systems."
    • Context: Defines the Förster-Hoffmann equation and general protocols for rotor probes.
    • Source:

  • Amyloid Detection Principles

    • Title: "Recent advances in the design of fluorescent probes for the detection of amyloid-β aggreg
    • Context: Describes the "Turn-On" mechanism via restricted rotation used by probes structurally similar to 3-(4-hydroxyphenyl)-2-hydroxypyridine.
    • Source:

  • Synthesis & Tautomerism

    • Title: "Tautomerism and fluorescence of 3-hydroxypyridine deriv
    • Context: Provides structural data on the 2-pyridone/2-hydroxypyridine equilibrium critical for stock solution stability.
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Hydroxyphenyl)-2-hydroxypyridine

Topic: Improving Reaction Yields of 3-(4-Hydroxyphenyl)-2-hydroxypyridine Synthesis Content Type: Technical Support Center Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Status: Operationa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Reaction Yields of 3-(4-Hydroxyphenyl)-2-hydroxypyridine Synthesis Content Type: Technical Support Center Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Status: Operational Ticket ID: CHEM-SUP-2024-892 Subject: Yield Optimization & Troubleshooting for 3-Aryl-2-Pyridone Scaffolds[1]

Executive Summary & Molecule Profile[1]

User Query: "I am experiencing low yields (<30%) and purification difficulties when synthesizing 3-(4-Hydroxyphenyl)-2-hydroxypyridine. Direct coupling leads to catalyst deactivation and inseparable mixtures."

Technical Diagnosis: The synthesis of 3-(4-Hydroxyphenyl)-2-hydroxypyridine (Structure A ) presents a classic "heterocycle incompatibility" challenge in transition-metal catalysis. The core issue is the tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms.[1] The free amide/hydroxyl functionality in the 2-position acts as a ligand, poisoning Palladium (Pd) catalysts and leading to stalled Suzuki-Miyaura couplings.[1] Furthermore, the final product often exhibits "brick dust" solubility properties due to strong intermolecular hydrogen bonding (dimerization), causing significant loss during purification.[1]

Optimized Pathway: To maximize yield, you must abandon direct coupling of the free pyridone. The industry-standard "Self-Validating" protocol involves a Protection-Coupling-Deprotection sequence.[1]

Tautomerism Alert
  • Form A (Lactim): 2-hydroxypyridine (Favored in gas phase/non-polar solvents)[1]

  • Form B (Lactam): 2(1H)-pyridinone (Favored in solid state/polar solvents)[1]

  • Impact: Form B dominates under reaction conditions, and its N-H / C=O motif is detrimental to standard Pd cycles without protection.

Optimized Synthetic Workflow (The "Gold Standard")

Do not attempt to couple 3-bromo-2-hydroxypyridine directly.[1] Use 3-bromo-2-methoxypyridine as the electrophile.[1] The methoxy group acts as a "dummy ligand" that prevents catalyst poisoning and improves solubility.

Step 1: The Suzuki-Miyaura Coupling

Reaction: 3-Bromo-2-methoxypyridine + 4-Hydroxyphenylboronic acid → 3-(4-Hydroxyphenyl)-2-methoxypyridine[1]

ParameterOptimized ConditionTechnical Rationale
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)The bidentate ferrocenyl ligand prevents Pd aggregation better than PPh₃, crucial for electron-deficient pyridines.[1]
Solvent 1,4-Dioxane / Water (4:1) Biphasic system ensures solubility of inorganic base while solvating the organic halide.[1] Dioxane boils at 101°C, allowing sufficient thermal energy.
Base K₂CO₃ (2.5 - 3.0 equiv) Mild enough to prevent boronic acid decomposition (protodeboronation) but strong enough to activate the boronate species.[1]
Temp/Time 90-100°C for 4-12 hours High temperature is required to overcome the oxidative addition energy barrier of the electron-rich 2-methoxypyridine ring.[1]
Atmosphere Strict Argon/Nitrogen Sparging Oxygen causes rapid homocoupling of the boronic acid and oxidation of the phosphine ligand.
Step 2: Demethylation (The "Unmasking")

Reaction: 3-(4-Hydroxyphenyl)-2-methoxypyridine → 3-(4-Hydroxyphenyl)-2-hydroxypyridine[1]

  • Method A (Standard): Reflux in 48% HBr or concentrated HCl (acetic acid co-solvent optional).[1]

    • Mechanism:[1][2][3][4][5] Acid-mediated hydrolysis converts the 2-methoxyimidate to the thermodynamic 2-pyridone.[1]

  • Method B (Mild/Selective): TMSI (Trimethylsilyl iodide) in Acetonitrile at 60°C.[1]

    • Use Case: If the molecule contains acid-sensitive groups elsewhere.[1]

Visualization: Synthetic Logic Flow[1]

The following diagram illustrates the decision logic and chemical pathway for the optimized synthesis.

G Start Start: 3-Bromo-2-hydroxypyridine Direct Direct Suzuki Coupling? Start->Direct Yes Yes Direct->Yes Risk No No Direct->No Recommended Fail Low Yield (<20%) Catalyst Poisoning Protect Step 1: O-Alkylation (MeI/Ag2CO3 or Mitsunobu) Intermediate Intermediate: 3-Bromo-2-methoxypyridine Protect->Intermediate Coupling Step 2: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 100°C Intermediate->Coupling Check Conversion > 90%? Coupling->Check Check->Yes Check->No Stalled Opt_Cat Switch to Pd-SPhos G2 or Pd2(dba)3/XPhos Opt_Cat->Coupling Product_Protected Precursor: 3-(4-Hydroxyphenyl)-2-methoxypyridine Deprotect Step 3: Demethylation 48% HBr, Reflux, 4h Product_Protected->Deprotect Final Final Product: 3-(4-Hydroxyphenyl)-2-hydroxypyridine (High Yield) Deprotect->Final Yes->Fail Yes->Product_Protected No->Protect No->Opt_Cat

Caption: Optimized workflow avoiding direct catalyst poisoning via a protection-deprotection strategy.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction turns black immediately and conversion stops at 10%."

Diagnosis: Pd Black Precipitation. This indicates your ligand is dissociating from the Palladium, or the Pd is aggregating before oxidative addition can occur.

  • Cause: Free -OH or -NH groups on the pyridine ring are coordinating to the Pd, displacing the phosphine ligands.[1]

  • Solution: Ensure you are using the 2-methoxy protected substrate.[1] If you are already using it, switch to a more electron-rich, bulky ligand like SPhos or XPhos (Buchwald precatalysts), which bind Pd more tightly than PPh3 or dppf.[1]

Issue 2: "I see the product on LCMS, but I cannot isolate it from the column."

Diagnosis: Solubility Limit ("Brick Dust"). 3-aryl-2-pyridones form extremely stable hydrogen-bonded dimers in the solid state.[1] They are often insoluble in DCM, EtOAc, and even pure MeOH.

  • Solution:

    • Workup: Do not extract with EtOAc. Acidify the aqueous layer to pH 6-7 to precipitate the product directly. Filter and wash with water/ether.

    • Purification: If chromatography is needed, use a DCM:MeOH:NH4OH (90:9:1) solvent system.[1] The ammonia disrupts the intermolecular H-bonds, improving solubility on silica.

Issue 3: "The boronic acid is disappearing, but no product is forming."

Diagnosis: Protodeboronation. 2-pyridyl and electron-rich phenyl boronic acids are prone to hydrolyzing the C-B bond under basic/aqueous conditions, yielding simple phenol.[1]

  • Solution:

    • Base: Switch from K₂CO₃ to KF or K₃PO₄ (anhydrous conditions if possible).

    • Addition: Add the boronic acid in portions (e.g., 0.5 equiv every hour) rather than all at once to keep the instantaneous concentration low relative to the catalyst.

Experimental Protocol: High-Yield Synthesis

Target: 3-(4-Hydroxyphenyl)-2-hydroxypyridine (via 2-methoxy intermediate)[1]

1. Coupling Step:

  • Charge a reaction flask with 3-bromo-2-methoxypyridine (1.0 equiv), 4-hydroxyphenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Add Pd(dppf)Cl₂[1][6][7]·DCM (0.05 equiv).[1]

  • Evacuate and backfill with Argon (3 cycles).[1]

  • Add degassed 1,4-Dioxane and Water (4:1 ratio, 0.2 M concentration relative to bromide).

  • Heat to 100°C for 6 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with water. Dry organic layer (Na₂SO₄), concentrate.[1] Purify via flash column (Hexane/EtOAc) to isolate 3-(4-hydroxyphenyl)-2-methoxypyridine.

2. Deprotection Step:

  • Dissolve the intermediate in 48% HBr (10 mL per gram).

  • Reflux (100-110°C) for 4 hours.

  • Cool to room temperature.

  • Carefully neutralize with NaOH or NaHCO₃ to pH 6-7 . The product will precipitate as an off-white solid.[1]

  • Filter, wash with water and cold ether. Dry under vacuum.[5]

References

  • Suzuki Coupling of 2-Halopyridines

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles[1]

    • Source:Journal of the American Chemical Society (via NCBI/PMC)[1]

    • URL:[Link]

    • Relevance: Establishes the difficulty of 2-pyridyl couplings and the necessity of specific ligands/protecting groups.
  • Demethylation Strategies

    • Title: Chemoselective Demethylation of Methoxypyridine[1][3]

    • Source:Synlett (Thieme Connect)[1]

    • URL:[Link]

    • Relevance: Validates the use of acidic or nucleophilic methods to convert 2-methoxypyridines to 2-pyridones.[1]

  • Solubility & Tautomerism

    • Title: Technical Support Center: Overcoming Poor Solubility of Substituted Pyridones
    • Source: BenchChem Technical Guides[1]

  • Reaction Optimization Data

    • Title: Help needed with unreproducible Suzuki coupling (Community D
    • Source: r/ChemPros (Reddit)[1]

    • URL:[Link]

    • Relevance: Provides field-tested "failed" and "successful" conditions for similar pyridine-boronic acid couplings, highlighting the importance of degassing and ligand choice.

Sources

Optimization

Minimizing side reactions during 3-(4-Hydroxyphenyl)-2-hydroxypyridine coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the functionalization of ambident nucleophiles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the functionalization of ambident nucleophiles.

The substrate 3-(4-Hydroxyphenyl)-2-hydroxypyridine presents a unique synthetic challenge. It possesses three distinct reactive sites: a phenolic oxygen, a pyridinic oxygen, and a pyridone nitrogen (via tautomerization). This guide is designed to troubleshoot chemoselectivity, regioselectivity, and catalyst poisoning issues during cross-coupling and arylation workflows.

Mechanistic Causality: The Ambident Nature of the Substrate

To control side reactions, we must first understand the thermodynamic and kinetic behavior of the molecule. The 2-hydroxypyridine moiety exists in a solvent-dependent tautomeric equilibrium with its 2-pyridone form[1].

  • The Phenol (pKa ~10): Acts as a "hard" oxygen nucleophile. It is highly reactive toward hard electrophiles (e.g., alkyl halides, silyl chlorides) under basic conditions.

  • The Pyridone Oxygen (Hard O-site): Favors charge-controlled reactions in non-polar solvents.

  • The Pyridone Nitrogen (Soft N-site): Favors orbital-controlled reactions with soft transition metals (Pd, Cu)[2].

Tautomerization cluster_0 Ambident Core (Tautomerism) HP 2-Hydroxypyridine Form (Hard O-Nucleophile) PY 2-Pyridone Form (Soft N-Nucleophile) HP->PY Equilibrium PH Phenol Moiety (pKa ~10, Hard O-Nucleophile) PH->HP C3-Linked PH->PY C3-Linked

Fig 1: Tautomeric equilibrium and reactive nucleophilic sites of the target substrate.

Troubleshooting FAQ

FAQ 1: How do I prevent the phenol group from reacting when I want to N-arylate the pyridone ring?

Causality: The phenol OH is more acidic than the pyridone NH (pKa ~11.6). In the presence of standard bases (like


), the phenoxide forms preferentially. If your electrophile is hard, it will attack the phenoxide.
Solution:  Exploit the Hard-Soft Acid-Base (HSAB) principle. For soft metal-catalyzed couplings (like Cu-catalyzed Chan-Lam arylation), the soft metal center prefers the soft N-atom even if the phenol is deprotonated. However, to guarantee zero phenol side-reactions, orthogonal protection is required. A bulky silyl ether (TBS) selectively protects the less sterically hindered phenol over the pyridone oxygen.
FAQ 2: I am getting a mixture of N-aryl and O-aryl products. How do I force absolute regioselectivity?

Causality: The 2-hydroxypyridine anion is an ambident nucleophile. If you use a basic, non-coordinating environment, the hard oxygen often reacts faster. Solution: To force N-arylation , use a bidentate nitrogen ligand like 4,7-dimethoxy-1,10-phenanthroline with CuI. This ligand tightly coordinates the Cu center, modifying its electronic properties to strictly favor coordination to the softer nitrogen atom[2]. To force O-arylation , use metal-free diaryliodonium salts. By switching the base to quinoline and the solvent to chlorobenzene, the reaction is forced through an O-bound hypervalent iodine intermediate, yielding exclusive O-arylation[3].

FAQ 3: My Suzuki-Miyaura coupling is failing due to massive dehalogenation. What is happening?

Causality: If you are coupling a halogenated derivative of this substrate, the free acidic protons (OH/NH) quench the catalytic cycle. They protonate the Pd(II)-aryl intermediate (protode-palladation) or the arylboronic acid (protodeboronation)[4]. Solution: Use highly active, sterically demanding Buchwald ligands (e.g., XPhos or SPhos). These ligands accelerate the transmetalation and reductive elimination steps so dramatically that the productive C-C bond formation outpaces the background protonation[4].

Workflow Start Goal: Couple 3-(4-Hydroxyphenyl)- 2-hydroxypyridine Q1 Target Reaction Site? Start->Q1 N_site Pyridone N-Arylation Q1->N_site N-site O_site Pyridone O-Arylation Q1->O_site O-site C_site Suzuki Cross-Coupling Q1->C_site C-C Bond N_Sol Use Cu(OAc)2, 1,10-phenanthroline ligands, soft electrophiles N_site->N_Sol O_Sol Use Diaryliodonium salts in non-polar solvent O_site->O_Sol C_Sol Protect Phenol/Pyridone OR Use XPhos Pd-catalyst C_site->C_Sol

Fig 2: Decision tree for selecting coupling conditions based on the desired regioselectivity.

Quantitative Data Summary

The following table summarizes the expected regioselectivity based on the chosen catalytic system.

Reaction TypeReagents / Catalyst SystemSolventMajor RegioisomerTypical Yield
Cu-Catalyzed Arylation CuI, 4,7-dimethoxy-1,10-phenanthrolineDMFN-Aryl (Pyridone)75 - 95%[2]
Metal-Free Arylation Diaryliodonium salt, N,N-diethylanilineFluorobenzeneN-Aryl (Pyridone)80 - 99%[3]
Metal-Free Arylation Diaryliodonium salt, QuinolineChlorobenzeneO-Aryl (Pyridinic)70 - 90%[3]
Suzuki-Miyaura

/ XPhos
Dioxane/

C-C Coupled 80 - 95%[4]

Validated Experimental Protocols

Protocol A: Chemoselective N-Arylation via Cu-Catalysis[2]

This protocol utilizes ligand-accelerated catalysis to force N-arylation over O-arylation, even in the presence of the free phenol.

  • Preparation: In an oven-dried Schlenk tube under argon, add 3-(4-Hydroxyphenyl)-2-hydroxypyridine (1.0 equiv), aryl iodide (1.2 equiv), CuI (10 mol%), 4,7-dimethoxy-1,10-phenanthroline (20 mol%), and

    
     (2.0 equiv).
    
  • Solvent Addition: Add anhydrous DMF (0.2 M concentration). Seal the tube and stir at 110 °C for 18 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Wash the organic layer with 5% aqueous LiCl (3x) to remove DMF.

  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. N-arylated pyridones typically exhibit a characteristic +15-20 nm bathochromic shift in their UV max compared to O-arylated isomers. The presence of a single major peak with the expected (M+H) mass confirms the ligand successfully suppressed O-arylation.

Protocol B: High-Yielding Suzuki-Miyaura Coupling of Halogenated Derivatives[4]

This protocol uses a bulky Buchwald ligand to outcompete protodeboronation caused by the free OH/NH groups.

  • Preparation: To a vial equipped with a magnetic stir bar, add the halogenated substrate (e.g., 5-bromo-3-(4-hydroxyphenyl)-2-hydroxypyridine) (1.0 equiv), arylboronic acid (1.5 equiv),

    
     (2 mol%), XPhos (8 mol%), and 
    
    
    
    (3.0 equiv).
  • Degassing: Purge the vial with argon for 5 minutes. Add a degassed mixture of 1,4-Dioxane/

    
     (4:1 v/v, 0.1 M).
    
  • Reaction: Heat the mixture at 80 °C for 12 hours.

  • Self-Validation Checkpoint: Monitor via TLC (EtOAc/Hexanes). The highly active XPhos-Pd complex should consume the starting halide within 4 hours. If significant dehalogenated starting material is observed in the MS trace, verify that the solvent was thoroughly degassed, as oxygen rapidly degrades the active Pd(0)-XPhos species, allowing background protonation to dominate.

References

  • [4] Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics (ACS Publications). URL:[Link]

  • [3] N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science (RSC Publishing). URL:[Link]

  • [2] Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters (ACS Publications). URL:[Link]

  • [1] A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science (RSC Publishing). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability of 3-(4-Hydroxyphenyl)-2-hydroxypyridine in Cell Culture

The following technical guide is designed for researchers and drug development professionals working with 3-(4-Hydroxyphenyl)-2-hydroxypyridine (referred to herein as 3,4-HPHP ). This guide moves beyond generic product s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development professionals working with 3-(4-Hydroxyphenyl)-2-hydroxypyridine (referred to herein as 3,4-HPHP ).

This guide moves beyond generic product sheets to address the specific physicochemical behaviors of the 3-aryl-2-pyridone scaffold in biological matrices.

Core Chemical Behavior: The Tautomerism Trap

Before addressing stability, you must understand what species is actually present in your cell culture dish.

Although often supplied as "2-hydroxypyridine," this compound exhibits lactam-lactim tautomerism . In the solid state and in non-polar solvents, the 2-hydroxy (lactim) form may exist. However, in aqueous buffers at physiological pH (7.4) and in polar aprotic solvents (DMSO), the equilibrium shifts decisively toward the 2-pyridone (lactam) form.

Why this matters:

  • Solubility: The pyridone form is more polar but can stack efficiently, leading to unexpected precipitation in aqueous media.

  • Binding: If your target requires the hydroxy-tautomer, efficacy may be lower in aqueous assays compared to biochemical assays in solvent mixtures.

Visualization: Tautomeric Equilibrium & Stability Factors

The following diagram illustrates the structural shift and the environmental factors driving degradation.

Tautomerism_Stability Solid Solid State (Powder) DMSO Stock Solution (DMSO) Solid->DMSO Solubilization Media Cell Culture Media (pH 7.4, Aqueous) DMSO->Media Dilution (1:1000) Lactam Lactam Form (2-Pyridone) *Dominant Species* DMSO->Lactam Stabilizes Media->Lactam Strongly Favors Lactim Lactim Form (2-Hydroxypyridine) Lactim->Lactam Polar Solvent / pH 7.4 Oxidation Oxidative Degradation (Quinone formation) Lactam->Oxidation Light + O2 + Trace Metals Precip Precipitation (Crystal Packing) Lactam->Precip >100 µM or Cold Shock

Caption: Figure 1.[1] Tautomeric shift of 3,4-HPHP. In cell culture conditions (pH 7.4), the compound exists primarily as the 2-pyridone. Stability risks include oxidative coupling of the phenolic ring and precipitation due to stacking.

Troubleshooting Guide (FAQ Format)

Category A: Solubility & Precipitation

Q: My stock solution in DMSO is clear, but it precipitates immediately upon adding to the media. Why? A: This is a classic "Solvent Shock" phenomenon common with rigid bi-aryl systems like 3,4-HPHP.

  • Mechanism: The hydrophobic 4-hydroxyphenyl ring drives aggregation when the solvent environment suddenly changes from 100% DMSO to 99.9% water.

  • Solution:

    • Pre-dilution Step: Do not add 100% DMSO stock directly to the cell dish. Dilute the stock 1:10 in sterile PBS or media without serum first, vortex immediately, and then add to the main volume.

    • Serum Buffering: Ensure your media contains FBS (Fetal Bovine Serum) before adding the compound. Albumin acts as a carrier protein, sequestering the phenol group and preventing crystal nucleation.

Q: Can I use ethanol instead of DMSO? A: Not recommended. While 3,4-HPHP is soluble in ethanol, ethanol is more volatile and can cause "edge effects" in 96-well plates due to evaporation. Furthermore, the tautomeric equilibrium in ethanol is less defined than in DMSO, potentially leading to variable batch-to-batch biological activity.

Category B: Chemical Stability in Culture

Q: The media turned a slight pink/brown color after 24 hours. Is the compound toxic? A: The color change indicates phenolic oxidation , not necessarily cytotoxicity.

  • Mechanism: The 4-hydroxyphenyl moiety is susceptible to oxidation, forming quinone-like intermediates. This is accelerated by:

    • Light exposure (photolysis).[1]

    • Trace metals (iron/copper) in the media.

    • High pH (>7.5).

  • Impact: These oxidation products can covalently bind to cysteines on proteins, potentially causing false-positive cytotoxicity or off-target effects.

  • Corrective Action:

    • Protect plates from light (wrap in foil).

    • Add an antioxidant if the assay permits (e.g., 50 µM Ascorbic Acid or 1 mM GSH).

    • Check pH; ensure the incubator is properly calibrated to maintain pH 7.2–7.4.

Q: My IC50 shifts significantly between 10% FBS and serum-free conditions. A: This is expected. The phenolic hydroxyl group (pKa ~10) and the pyridone nitrogen allow for hydrogen bonding and hydrophobic interaction with Bovine Serum Albumin (BSA) .

  • Guidance: In 10% FBS, the free fraction of 3,4-HPHP may be significantly lower than the total concentration. You must perform a serum-shift assay (compare IC50 in 1% vs. 10% FBS) to quantify this effect.

Standardized Protocols

Protocol A: Preparation of Stable Stock Solutions

Do not store aqueous dilutions. Store only DMSO stocks.

  • Weighing: Weigh the powder into an amber glass vial (protects from light).

  • Solvent: Add anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%) to achieve a concentration of 10 mM to 50 mM .

    • Note: Avoid concentrations >50 mM as re-solubilization after freezing becomes difficult.

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 2 years).

Protocol B: Rapid Stability QC Check (Absorbance)

Use this method to verify if your compound has degraded before a critical experiment.

  • Dilution: Dilute the DMSO stock to 50 µM in PBS (pH 7.4).

  • Scan: Perform a UV-Vis scan from 200 nm to 400 nm.

  • Criteria:

    • Peak A (Pyridone core): Expect a distinct absorption band around 290–310 nm (characteristic of the 2-pyridone chromophore).

    • Peak B (Phenol): A shoulder or peak around 250–260 nm .

    • Failure Mode: If you see a new, broad band appearing >350 nm (yellow/browning), significant oxidative polymerization has occurred. Discard the stock.

Data Summary: Physicochemical Profile

ParameterValue / BehaviorImplication for Cell Culture
Dominant Tautomer 2-Pyridone (Lactam)High polarity; requires DMSO for initial stock.
pKa (Phenolic OH) ~9.5 - 10.0Uncharged at pH 7.4; membrane permeable.
pKa (Pyridone NH) ~11.0Remains neutral (non-ionized) in media.
LogP (Predicted) ~1.5 - 2.0Moderate lipophilicity; good cell penetration but prone to protein binding.
Solubility (Media) < 100 µM (estimated)Risk of precipitation at high doses.
Light Sensitivity ModerateProtect from light during long incubations (>24h).

Workflow Visualization: Troubleshooting Decision Tree

Troubleshooting_Workflow Start Issue Detected Precip Visible Precipitate / Crystals Start->Precip Color Media Color Change (Pink/Brown) Start->Color Potency Loss of Potency / High IC50 Start->Potency CheckConc Is Conc > 100 µM? Precip->CheckConc CheckLight Was plate light exposed? Color->CheckLight CheckSerum Is FBS % consistent? Potency->CheckSerum ReduceConc Action: Reduce Conc or Increase DMSO (max 0.5%) CheckConc->ReduceConc Yes CheckMixing Action: Pre-dilute in PBS before adding to media CheckConc->CheckMixing No Protect Action: Wrap plates in foil CheckLight->Protect Yes CheckOldMedia Action: Refresh media daily (Oxidation accumulation) CheckLight->CheckOldMedia No SerumBind Action: Run Serum-Shift Assay (Protein Binding is likely) CheckSerum->SerumBind Yes

Caption: Figure 2. Decision tree for troubleshooting common stability issues with 3,4-HPHP in cell culture.

References

  • Tautomeric Equilibrium of 2-Hydroxypyridines

    • Beak, P., et al. "Protomeric equilibria in 2-hydroxypyridine-2-pyridone and related systems." Accounts of Chemical Research, vol. 10, no. 5, 1977, pp. 186-192.

  • Oxidative Stability of Phenolic Compounds in Media

    • Halliwell, B. "Oxidative stress in cell culture: an under-appreciated problem?" FEBS Letters, vol. 540, no. 1-3, 2003, pp. 3-6.

  • Solubility and Formulation of Lipophilic Drugs

    • Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, vol. 11, no. 9-10, 2006, pp. 446-451.

  • Serum Protein Binding of Phenols

    • Bertucci, C., & Domenici, E. "Reversible and covalent binding of drugs to human serum albumin: methodological approaches and physiological relevance." Current Medicinal Chemistry, vol. 9, no. 16, 2002, pp. 1463-1481.

Sources

Optimization

Technical Support Center: Purification of 3-(4-Hydroxyphenyl)-2-hydroxypyridine

Status: Active Ticket ID: #PYR-OH-34 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: #PYR-OH-34 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Flash Chromatography for Amphoteric Heterocycles

Executive Summary

Purifying 3-(4-Hydroxyphenyl)-2-hydroxypyridine (and its tautomer, 2-pyridone) on standard silica gel is notoriously difficult. Researchers often encounter three distinct failure modes: irreversible adsorption (product never comes off), severe peak tailing (smearing), or co-elution with reaction byproducts like triphenylphosphine oxide (TPPO).

This molecule presents a "perfect storm" for chromatography:

  • Tautomerism: It exists in equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms.[1][2] In polar solvents, the 2-pyridone form dominates [1].[2][3][4]

  • H-Bonding: The pyridone dimerizes and interacts strongly with the acidic silanols of silica gel.

  • Amphoteric Nature: The phenolic hydroxyl (

    
    ) and the pyridone nitrogen create complex ionization states.
    

This guide provides self-validating protocols to overcome these specific physical-chemical barriers.

Part 1: Diagnostic & Troubleshooting Workflows

Issue 1: The "Comet" Effect (Severe Tailing)

Symptom: The product elutes as a streak over 10–20 column volumes, contaminating all other fractions. Root Cause: The basic nitrogen of the pyridone and the phenolic oxygen are H-bonding with the free silanols (


) on the silica surface.

The Solution: Acidic Mobile Phase Modifiers You must suppress the ionization of the silanols and the analyte. Do not use basic modifiers (like Triethylamine) for this specific substrate, as they can form salts with the phenolic proton, worsening retention.

Recommended Solvent System:

Solvent A (Weak) Solvent B (Strong) Modifier (Critical)

| Dichloromethane (DCM) | Methanol (MeOH) | 1% Acetic Acid (AcOH) |

Protocol:

  • Pre-equilibrate the silica column with 5 CV (Column Volumes) of the starting mobile phase containing the acid.

  • Run a gradient from 0% to 10% MeOH (with constant 1% AcOH).

  • Why this works: The acetic acid keeps the silica surface protonated (

    
     rather than 
    
    
    
    ) and disrupts the H-bonding network of the pyridone dimer [2].
Issue 2: The "Crash Out" (Inlet Precipitation)

Symptom: High backpressure immediately after injection; white solid visible on the frit. Root Cause: 3-(4-Hydroxyphenyl)-2-hydroxypyridine has poor solubility in DCM or Hexanes. Injecting a MeOH solution into a DCM-equilibrated column causes immediate precipitation.

The Solution: Dry Loading (Solid Load) Do not attempt liquid injection if the sample requires >5% MeOH to dissolve.

Solid Load Protocol:

  • Dissolve crude mixture in MeOH/THF (ensure full solubility).

  • Add Celite 545 or Silica Gel (ratio: 1g support per 1g crude).

  • Concentrate to dryness on a rotary evaporator (bath temp < 40°C).

  • Pack the resulting free-flowing powder into a solid load cartridge or directly atop the column.

Issue 3: Suzuki Coupling Impurities (TPPO)

Symptom: A large, UV-active peak co-elutes with your product. Context: If you synthesized this via Suzuki coupling, this is likely Triphenylphosphine Oxide (TPPO) . TPPO is highly polar and tracks with hydroxypyridines on silica.

The Solution: Zinc Chloride Complexation Before chromatography, remove TPPO chemically.[5]

  • Dissolve crude in Ethanol or THF.

  • Add 2 equivalents of

    
     .
    
  • Stir for 30 mins. TPPO forms a precipitate complex:

    
    .
    
  • Filter the solid.[5][6][7] The filtrate contains your product [3].

Part 2: Decision Logic & Workflows

The following diagram illustrates the decision-making process for selecting the correct purification method based on observed symptoms.

PurificationLogic Start Crude 3-(4-Hydroxyphenyl)-2-hydroxypyridine SolubilityCheck Check Solubility in DCM Start->SolubilityCheck Decision_Soluble Soluble? SolubilityCheck->Decision_Soluble TLC_Check TLC Analysis (DCM:MeOH 9:1) Decision_Streak Streaking on TLC? TLC_Check->Decision_Streak Method_Liquid Liquid Injection Decision_Soluble->Method_Liquid Yes Method_Solid Solid Load (Celite) Decision_Soluble->Method_Solid No Decision_TPPO TPPO Present? Decision_Streak->Decision_TPPO No Action_Acid Add 1% AcOH to Eluent Decision_Streak->Action_Acid Yes (Tailing) Action_ZnCl2 ZnCl2 Precipitation Decision_TPPO->Action_ZnCl2 Yes Action_Standard Standard Flash Decision_TPPO->Action_Standard No Method_Liquid->TLC_Check Method_Solid->TLC_Check Action_Acid->Action_Standard Modified Method Action_ZnCl2->Action_Standard Filtrate

Caption: Decision tree for selecting loading techniques and mobile phase modifiers based on solubility and impurity profile.

Part 3: Advanced Protocol (Reverse Phase)

If normal phase silica fails despite acid modification, Reverse Phase (C18) is the authoritative "silver bullet" for this molecule. The C18 surface eliminates the silanol H-bonding issue entirely.

C18 Gradient Protocol
  • Column: C18-bonded Silica (e.g., C18Aq for enhanced polar retention).

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Detection: UV @ 254 nm (Aromatic) and 280 nm (Phenol/Pyridone).

Time (min)% Solvent BInteraction Mechanism
0–20%Desalting / Loading
2–150%

40%
Elution of Pyridone Product
15–2040%

100%
Wash (Removes non-polar dimers)

Why Formic Acid? It ensures the pyridine nitrogen remains protonated (


), improving solubility in the aqueous phase and sharpening the peak shape [4].

Part 4: Frequently Asked Questions (FAQs)

Q: How do I visualize the product on TLC? UV is weak. A: While the conjugated phenyl-pyridine system should be UV active (254 nm), the tautomers can sometimes have lower extinction coefficients.

  • Primary Stain: Ferric Chloride (

    
    ) . The phenolic hydroxyl will form a complex with iron, staining the spot a distinct purple/red . This is specific to your molecule and helps distinguish it from non-phenolic impurities.
    
  • Secondary Stain: Potassium Permanganate (

    
    ) will stain the oxidizable pyridine ring yellow/brown.
    

Q: Can I use Alumina instead of Silica? A: Neutral Alumina is a viable alternative if the compound is acid-sensitive (unlikely for this structure). Avoid Basic Alumina, as the phenolic proton (


) will deprotonate, causing the molecule to stick irreversibly to the stationary phase.

Q: The product turned pink after drying. Is it decomposed? A: Phenolic pyridines are prone to oxidation in air, forming quinone-like species.

  • Prevention: Dry fractions under Nitrogen, not air. Store the solid at -20°C under inert atmosphere.

  • Recovery: A quick wash with sodium dithionite (

    
    ) solution can sometimes reduce the colored quinones back to the phenol.
    

References

  • WuXi Biology. (2025). How about Tautomers? Magical Power of Quantum Mechanics. Retrieved from [Link]

  • Scientific Update. (2023). Triphenylphosphine Oxide - Waste Not, Want Not. Retrieved from [Link]

  • Chromatography Online. (2020). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Extraction Optimization for 3-(4-Hydroxyphenyl)-2-hydroxypyridine

Status: Operational Ticket ID: T-PH-OPT-34HP Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary You are likely experiencing low recovery or inconsistent partitioning with 3-(4-Hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-PH-OPT-34HP Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

You are likely experiencing low recovery or inconsistent partitioning with 3-(4-Hydroxyphenyl)-2-hydroxypyridine .[1] This is rarely due to operator error and almost always due to the molecule’s deceptive amphoteric nature and lactam-lactim tautomerism .

This guide abandons generic extraction protocols. Instead, it calibrates your workflow to the specific ionization states of this molecule. The goal is to maximize the Distribution Coefficient (LogD) into your organic phase or optimize retention on Solid Phase Extraction (SPE) media.[1]

Module 1: The Chemistry of Extraction (Root Cause Analysis)

To extract this molecule, you must visualize it not as a static structure, but as a "shapeshifter" dependent on pH.[1]

The "Three-State" Ionization Trap

Unlike simple phenols, this molecule has two ionizable centers: the pyridine ring and the phenolic hydroxyl.

  • pH < 2 (Cationic): The pyridine nitrogen (or carbonyl oxygen in tautomer) protonates.[1] Highly water-soluble.[1][2] Do not extract here.

  • pH 4–8 (Neutral/Zwitterionic): The "Sweet Spot."[1] The molecule is largely uncharged, but exists in equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[1]

  • pH > 9.5 (Anionic): The phenolic -OH deprotonates first (pKa ~9.9), followed by the pyridine system (pKa ~11.6).[1] Highly water-soluble.[1][2]

The Tautomerism Challenge

Even at neutral pH, the 2-pyridone (lactam) tautomer often predominates in aqueous solution.[1] This tautomer is significantly more polar than the aromatic 2-hydroxypyridine form, causing it to "resist" migration into non-polar solvents like Hexane or Toluene.[1]

Visualizing the Species Distribution

The following diagram maps the ionization state against pH, guiding your solvent choice.

SpeciesDistribution cluster_legend Solubility Zones Water Soluble Water Soluble Organic Soluble Organic Soluble Start pH 0-2 (Acidic) Cation CATIONIC FORM (Protonated Pyridine) High Water Solubility Start->Cation Protonation (pKa ~0.8) Mid pH 4-8 (Neutral) Neutral NEUTRAL FORM (Lactam/Lactim Mix) Target for LLE Mid->Neutral High pH 10-14 (Basic) Anion ANIONIC FORM (Phenolate) High Water Solubility High->Anion Cation->Neutral pH Adjustment Neutral->Anion Deprotonation (pKa ~9.9)

Caption: Figure 1. pH-dependent speciation of 3-(4-Hydroxyphenyl)-2-hydroxypyridine.[1] Extraction into organic solvents is only viable in the green zone.

Module 2: Liquid-Liquid Extraction (LLE) Troubleshooting

User Scenario: “I acidified my sample to pH 2 like a standard phenol extraction, but recovery is < 10%.”

Correction: At pH 2, the pyridine ring is protonated (


). You have created a salt that prefers water.[1]
Protocol: The "Salting-Out" Neutral Extraction

Because the 2-pyridone tautomer is polar, simple organic solvents often fail.[1] We must force the molecule out of the water.

StepActionMechanism
1 Adjust pH to 6.0 ± 0.5 Ensures the molecule is in the neutral state (between pKa 0.8 and 9.9).[1]
2 Add NaCl (Saturation) Critical: Add Sodium Chloride until saturation. This increases the ionic strength of the water, reducing the solubility of the neutral organic molecule ("Salting Out").
3 Solvent Selection Do Not Use: Hexane, Heptane (Too non-polar).Use: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).Pro Tip: A mixture of IPA:DCM (1:3) breaks the hydration shell of the pyridone oxygen.
4 Agitation Vortex vigorously for 2 mins. The lactam form forms strong H-bonds with water; energy is needed to break them.[1]
Troubleshooting Table
SymptomProbable CauseCorrective Action
Emulsion Formation Amphiphilic nature at neutral pH.Centrifuge at 4000g for 10 mins. Add a drop of methanol to the interface.[1]
Precipitation Concentration exceeds solubility at pH 6 (Isoelectric point).[1]This is actually good. The precipitate is likely your pure product.[1] Filter it rather than extracting.
Low Recovery Sample pH drifted > 9.The phenolic group ionized.[1] Re-adjust pH to 6.0 with dilute HCl.

Module 3: Solid Phase Extraction (SPE) Optimization

User Scenario: “The compound elutes immediately (breakthrough) on my C18 cartridge.”

Correction: Standard C18 relies on hydrophobic interaction.[1] The polar 2-pyridone tautomer may not retain well on simple C18 if the phase collapses or if the molecule is too polar.[1]

Recommended Sorbent: Polymeric Mixed-Mode

We recommend using a Mixed-Mode Anion Exchange (MAX) or a Hydrophilic-Lipophilic Balanced (HLB) polymer.[1]

Option A: Polymeric HLB (Generic)
  • Mechanism: Retains both polar (pyridone) and non-polar (phenyl) regions.[1]

  • Load pH: 6.0 (Neutral).

  • Wash: 5% Methanol in Water.[1]

  • Elute: 100% Methanol.[1]

Option B: Mixed-Mode Anion Exchange (MAX) – High Specificity

This method utilizes the phenolic acidity (pKa ~9.[1]9) to "lock" the molecule onto the sorbent, allowing rigorous washing.

SPEWorkflow Step1 1. CONDITION MeOH then Water Step2 2. LOAD SAMPLE Adjust pH to 11-12 (Ionizes Phenol -> Phenolate) Step1->Step2 Step3 3. LOCK MECHANISM Phenolate binds to Positively Charged Sorbent (AX) Step2->Step3 Step4 4. WASH 100% Methanol (Removes Neutrals/Basics) Step3->Step4 Strong Retention Step5 5. ELUTE 5% Formic Acid in Methanol (Neutralizes Phenol -> Release) Step4->Step5

Caption: Figure 2. Mixed-Mode Anion Exchange (MAX) protocol.[1] This leverages the phenolic pKa for selective retention.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use UV detection for this molecule? A: Yes. The conjugated pyridine-phenol system absorbs strongly.[1] However, the


 shifts with pH due to tautomerism.
  • Acidic/Neutral: ~290–300 nm.[1]

  • Basic: Bathochromic shift (red shift) to >310 nm due to phenolate formation.[1]

  • Advice: Always buffer your HPLC mobile phase (e.g., 0.1% Formic Acid) to keep the spectrum stable.

Q: Why does my standard curve look non-linear at low concentrations? A: This often indicates glass adsorption .[1] The basic nitrogen in the pyridine ring can interact with silanols on glass vials.[1]

  • Fix: Use deactivated glass (silanized) or polypropylene vials.[1] Use a solvent with 10% methanol to prevent adsorption.[1]

Q: Is this molecule stable in solution? A: Generally yes, but phenolic compounds are prone to oxidation (turning pink/brown) over time, especially at high pH.[1] Keep extracts slightly acidic (0.1% FA) and store in amber vials at 4°C.

References

  • Tautomerism of 2-Hydroxypyridine

    • Source: Wikipedia / IUPAC. "2-Pyridone and 2-hydroxypyridine tautomerism."[1]

    • Relevance: Establishes the lactam/lactim equilibrium that complic
    • URL:[Link]

  • Extraction of Amphoteric Pyridine-Phenolic Ligands

    • Source: Collis, G. E., et al. (2022).[2][3] "Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors." Arkivoc, 2022(iv), 205-218.[1][2]

    • Relevance: Describes the acid/base extraction protocol for 2-(2'-hydroxyphenyl)pyridine, a direct structural analog.
    • URL:[Link]

  • pKa Data for Hydroxypyridines

    • Source: Williams, R. (Compiled Data).[1] "pKa Values for Pyridine and Phenol Derivatives." Organic Chemistry Data.

    • Relevance: Provides the pKa boundaries (Pyridine ~0.75/11.6, Phenol ~9.9) used to build the speciation model.[1]

    • URL:[Link]

  • LLE Optimization Principles

    • Source: Element Lab Solutions.[1] "Liquid-Liquid Extraction Techniques: Principles and Optimisation."

    • Relevance: Validates the "Salting Out" and pH adjustment str
    • URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of 3-(4-Hydroxyphenyl)-2-hydroxypyridine During Storage

Welcome to the Technical Support Center. As a bis-functional molecule containing both an electron-rich phenol moiety and a 2-hydroxypyridine ring (which exists in tautomeric equilibrium with 2-pyridone), 3-(4-Hydroxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a bis-functional molecule containing both an electron-rich phenol moiety and a 2-hydroxypyridine ring (which exists in tautomeric equilibrium with 2-pyridone), 3-(4-Hydroxyphenyl)-2-hydroxypyridine is highly susceptible to auto-oxidation. Improper storage leads to rapid degradation, loss of experimental reproducibility, and the formation of colored quinone or polymeric byproducts[1].

This guide provides field-proven, mechanistically grounded troubleshooting steps and protocols to ensure the integrity of your stock solutions and solid samples.

Visualizing the Degradation Pathway

To effectively prevent oxidation, we must first understand the mechanistic pathway of degradation. The diagram below illustrates the sequence of oxidative events and the specific points where our intervention strategies block degradation.

OxidationPathway A 3-(4-Hydroxyphenyl)- 2-hydroxypyridine B Phenoxide / Pyridonate Anions (High Risk) A->B Alkaline pH (>7.0) C Radical Intermediates (ROS Generation) B->C O2 / Transition Metals D Quinones & Polymeric Degradants (Browning) C->D Radical Coupling E Acidic Buffer (pH 4.0) Maintains Protonation E->B Blocks F Argon Sparging & DTT Exclude Oxygen F->C Prevents G EDTA Addition Chelates Trace Metals G->C Inhibits

Oxidative degradation pathway of the compound and targeted intervention strategies.

Troubleshooting & FAQs

Q1: My stock solution turns yellow/brown within hours of preparation. What is happening? A1: This discoloration is the visual hallmark of auto-oxidation. The phenol moiety is being oxidized into a phenoxy radical, which subsequently couples or further oxidizes into a quinone-like species[1].

  • Causality & Fix: Oxygen acts as the primary electron acceptor. To prevent this, you must degas your solvents by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to dissolving the compound. Additionally, storing the compound in amber glass vials prevents photo-induced radical initiation[2].

Q2: Does pH affect the storage stability of this compound? A2: Yes, pH is the single most critical factor in aqueous stability. Alkaline or even strictly neutral conditions (pH ≥ 7.0) cause the deprotonation of the phenolic hydroxyl group. The resulting phenoxide anion is significantly more electron-rich than the protonated phenol, drastically lowering its oxidation potential and making it highly reactive to trace oxygen[2].

  • Causality & Fix: Maintain the pH of your storage buffers in the mildly acidic range (pH 4.0 – 5.0) using acetate or citrate buffers[2]. This ensures the hydroxyl groups remain fully protonated, creating a thermodynamic barrier against single-electron transfer.

Q3: I store my samples at -20°C, but I still see degradation over several months. Why? A3: Two factors contribute to this: "freeze-concentration" and trace metal catalysis. As water freezes, solutes (including dissolved oxygen and trace transition metals like Fe³⁺ or Cu²⁺) are concentrated in the remaining liquid micro-pockets, accelerating Fenton-like oxidation reactions. Furthermore, -20°C is not cold enough to completely halt molecular mobility for highly sensitive phenolics[3].

  • Causality & Fix: Always add a metal chelator like EDTA (0.1 – 1.0 mM) to sequester catalytic transition metals. For long-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C, which drops the system below its glass transition temperature, effectively halting degradation[3].

Validated Experimental Protocols

To ensure maximum trustworthiness, the following protocol is designed as a self-validating system . By incorporating internal controls, you can empirically verify that your storage environment is actively preventing oxidation.

Protocol: Preparation of Oxidation-Resistant Stock Solutions

Materials Needed:

  • 50 mM Sodium Acetate buffer (pH 4.5)

  • EDTA (0.5 mM final concentration)

  • Dithiothreitol (DTT) or Ascorbic Acid (1.0 mM final concentration)

  • Argon gas line with a sparging needle

  • Amber glass cryovials

Step-by-Step Methodology:

  • Solvent Degassing: Transfer the Sodium Acetate buffer into a sealed flask. Submerge a sparging needle into the liquid and bubble high-purity Argon gas through the buffer for 30 minutes to physically displace dissolved oxygen.

  • Additive Incorporation: While maintaining an Argon blanket over the liquid, add EDTA (to chelate trace metals) and DTT/Ascorbic Acid (as a sacrificial radical scavenger). Stir gently until dissolved.

  • Compound Dissolution: Weigh the 3-(4-Hydroxyphenyl)-2-hydroxypyridine powder and transfer it to the degassed buffer. Work inside a glove box or under a continuous Argon stream to prevent atmospheric oxygen re-entry.

  • Aliquoting: Dispense the solution into single-use amber glass cryovials. Avoid creating bubbles. Purge the headspace of each vial with Argon for 5 seconds before immediately capping tightly.

  • Flash Freezing: Submerge the sealed vials in liquid nitrogen for 60 seconds to rapidly freeze the solution, preventing the freeze-concentration of solutes.

  • Long-Term Storage: Transfer the frozen vials immediately to a -80°C freezer.

System Validation & Quality Control: To validate that your protocol was successful, prepare a Control Aliquot using standard PBS (pH 7.4) without degassing or additives. Incubate both the Optimized Aliquot and the Control Aliquot at room temperature for 24 hours. Measure the UV-Vis absorbance at 350–400 nm (the quinone absorption region). The Control should exhibit a significant hyperchromic shift (browning), while the Optimized sample must remain at baseline. If the Optimized sample shows browning, check your Argon purity and buffer pH.

Quantitative Data Presentation

The table below summarizes the expected stability of the compound under various environmental conditions, allowing you to select the appropriate storage method based on your experimental timeline.

Storage TemperatureAtmosphereBuffer pHProtective AdditivesExpected Half-Life (

)
Visual Degradation Indicator
25°C Ambient Air7.4 (PBS)None< 12 hoursRapid Browning / Precipitation
4°C Ambient Air7.4 (PBS)None3 – 5 daysGradual Yellowing
-20°C Ambient Air5.0 (Acetate)None2 – 3 monthsSlight Yellowing over time
-80°C Argon Purged4.5 (Acetate)0.5 mM EDTA, 1 mM DTT> 24 monthsNone (Remains Clear)
References
  • Title: Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose Source: Foods / PubMed Central (NIH) URL: [Link][1]

  • Title: Effect of Storage Conditions on the Stability of Polyphenols of Apple and Strawberry Purees Produced at Industrial Scale by Different Processing Techniques Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link][3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Interpretation of 3-(4-Hydroxyphenyl)-2-hydroxypyridine

This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-(4-Hydroxyphenyl)-2-hydroxypyridine. Designed for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 3-(4-Hydroxyphenyl)-2-hydroxypyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a comparative perspective, grounding the spectral assignments in the fundamental principles of NMR spectroscopy and contrasting them with related structural motifs.

Introduction: The Structural Significance of Hydroxylated Biaryls

3-(4-Hydroxyphenyl)-2-hydroxypyridine is a heterocyclic compound featuring a phenol ring attached to a 2-hydroxypyridine core. This structural motif is of significant interest in medicinal chemistry due to the prevalence of biaryl and heterocyclic systems in pharmacologically active molecules. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[1][2][3] This guide will dissect the ¹H and ¹³C NMR spectra, explaining the rationale behind chemical shifts and coupling patterns, and provide a comparative analysis to illuminate the subtle electronic effects at play.

Foundational NMR Principles for Heteroaromatic Systems

The interpretation of the NMR spectra of 3-(4-Hydroxyphenyl)-2-hydroxypyridine relies on several key principles:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum is determined by the electronic environment of the nucleus. Electronegative atoms (like oxygen and nitrogen) and aromatic rings deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield).[4][5]

  • Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact, splitting each other's signals into multiplets. The magnitude of the splitting, known as the coupling constant (J), provides information about the number of neighboring protons and their dihedral angles.

  • Tautomerism in 2-Hydroxypyridine: 2-Hydroxypyridine exists in a tautomeric equilibrium with its 2-pyridone form. In most solvents, the 2-pyridone form is predominant.[6][7] This is a critical consideration for spectral interpretation as it significantly influences the electronic structure and, consequently, the chemical shifts.

  • Exchangeable Protons: The protons of hydroxyl (-OH) groups are acidic and can exchange with each other or with trace amounts of water in the solvent. This exchange is often rapid on the NMR timescale, causing the -OH signals to appear as broad singlets.[8] Using a solvent like dimethyl sulfoxide (DMSO-d₆) can slow this exchange, sometimes allowing for the observation of coupling between the -OH proton and adjacent protons.[9]

In-Depth ¹H NMR Spectral Analysis

A detailed examination of the ¹H NMR spectrum of 3-(4-Hydroxyphenyl)-2-hydroxypyridine allows for the assignment of each proton. The spectrum is best understood by analyzing the distinct spin systems of the pyridine and phenyl rings.

Expected ¹H NMR Signals:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyridine-OH11.0 - 13.0Broad Singlet1HThe N-H proton in the dominant 2-pyridone tautomer is highly deshielded due to hydrogen bonding and the electronic effects of the ring.
Phenol-OH9.0 - 10.0Broad Singlet1HThe phenolic proton signal is typically broad and its chemical shift is concentration and solvent-dependent.[10]
H-6 (Pyridine)7.4 - 7.6Doublet of Doublets (dd)1HDeshielded by the adjacent nitrogen and carbonyl group. Coupled to H-4 and H-5.
H-4 (Pyridine)7.3 - 7.5Doublet of Doublets (dd)1HCoupled to H-5 and H-6. Its position is influenced by the adjacent hydroxyphenyl substituent.
H-2', H-6' (Phenol)7.1 - 7.3Doublet (d)2HProtons ortho to the hydroxyl group on the phenol ring. They are chemically equivalent due to free rotation around the C-C single bond.
H-5 (Pyridine)6.2 - 6.4Triplet (t) or dd1HCoupled to H-4 and H-6. Typically the most upfield of the pyridine ring protons.
H-3', H-5' (Phenol)6.7 - 6.9Doublet (d)2HProtons meta to the hydroxyl group. The electron-donating nature of the OH group shields these protons, shifting them upfield relative to benzene.[11]

Comparative Analysis with Simpler Analogs:

  • Pyridine: The protons in unsubstituted pyridine appear at δ 8.5 (H-2/6), 7.8 (H-4), and 7.4 (H-3/5) ppm.[12] The presence of the hydroxyl (pyridone) and hydroxyphenyl groups in our target molecule significantly alters these shifts, generally causing an upfield shift due to the electron-donating nature of the hydroxyl group.

  • Phenol: The aromatic protons of phenol show a multiplet between δ 6.8 and 7.4 ppm.[10] The hydroxyl group's activating effect causes the ortho and para protons to be more shielded (appear at a lower ppm) than the meta protons.[11] This pattern is expected to be preserved in the 4-hydroxyphenyl moiety of our molecule.

  • 2-Hydroxypyridine (2-Pyridone): The ¹H NMR spectrum of 2-pyridone shows signals around δ 7.4-7.5 (2H), 6.6 (1H), and 6.3 (1H) ppm, along with a broad NH proton signal above 13 ppm.[13] These values provide a baseline for the expected shifts of the pyridine ring in our target compound.

Comprehensive ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom.

Expected ¹³C NMR Signals:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2 (Pyridine)~163Carbonyl carbon of the 2-pyridone tautomer, highly deshielded.
C-1' (Phenol)~157The carbon bearing the hydroxyl group (ipso-carbon) is significantly deshielded by the electronegative oxygen.[14][15]
C-4, C-6 (Pyridine)130 - 140These carbons are deshielded due to their proximity to the nitrogen atom.
C-2', C-6' (Phenol)~129Ortho carbons of the phenol ring.
C-4' (Phenol)~125Para carbon of the phenol ring.
C-3 (Pyridine)~122The carbon attached to the phenol ring.
C-3', C-5' (Phenol)~116Meta carbons of the phenol ring, shielded by the electron-donating hydroxyl group.
C-5 (Pyridine)~106This carbon is typically the most shielded in the 2-pyridone ring.

Comparative Insights:

  • Phenol: The ipso-carbon (C-OH) in phenol resonates around 155 ppm, while the other ring carbons appear between 115 and 130 ppm.[14][15] This provides a strong reference for assigning the signals of the 4-hydroxyphenyl group.

  • Pyridine: The carbons in pyridine have chemical shifts of δ 150 (C-2/6), 124 (C-3/5), and 136 (C-4) ppm.[16] The tautomerization to 2-pyridone and the C-3 substituent dramatically change these values in the target molecule.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data is contingent on a meticulous experimental approach.[17]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 3-(4-Hydroxyphenyl)-2-hydroxypyridine for ¹H NMR (25-50 mg for ¹³C NMR).[17]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[18][19] DMSO-d₆ is often preferred for its ability to slow the exchange of hydroxyl protons.[14][9]

    • Ensure the sample is fully dissolved. If necessary, gently warm or sonicate the solution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[19]

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This stabilizes the magnetic field.[17]

    • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution and minimizes line broadening. This can be done manually or automatically.

    • Tune and match the probe for the nucleus being observed (¹H or ¹³C) to ensure optimal signal detection.

    • Set appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a window function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the time-domain data (FID) into frequency-domain data (the NMR spectrum).[20][21]

    • Phase-correct the spectrum to ensure all peaks are in the pure absorption mode.

    • Perform a baseline correction to obtain a flat baseline.[20][21]

    • Reference the spectrum. For DMSO-d₆, the residual solvent peak is at approximately 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

Visualization of the NMR Workflow

The process from sample preparation to final data interpretation can be visualized as a systematic workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample into Spectrometer Filter->Insert Lock Lock & Shim Insert->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Assign Assign Signals Reference->Assign Interpret Interpret Structure Assign->Interpret Compare Comparative Analysis Interpret->Compare

Sources

Comparative

Comparative Guide: 3-(4-Hydroxyphenyl)-2-hydroxypyridine Analogs as DAAO Inhibitors

This guide provides an in-depth technical comparison of 3-(4-Hydroxyphenyl)-2-hydroxypyridine and its structural analogs, specifically within the context of D-Amino Acid Oxidase (DAAO) inhibition. This scaffold is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-(4-Hydroxyphenyl)-2-hydroxypyridine and its structural analogs, specifically within the context of D-Amino Acid Oxidase (DAAO) inhibition. This scaffold is a critical pharmacophore in the development of therapeutics for schizophrenia and neuropathic pain .

Executive Summary & Therapeutic Context

3-(4-Hydroxyphenyl)-2-hydroxypyridine belongs to a class of 3-aryl-2-hydroxypyridine (or 3-arylpyridin-2(1H)-one) derivatives. These compounds are bioisosteres of the highly potent 3-hydroxyquinolin-2(1H)-one class.

The primary biological target is D-Amino Acid Oxidase (DAAO) , a flavoenzyme responsible for degrading D-serine in the brain. Since D-serine is a potent co-agonist of the NMDA receptor (NMDAR), inhibiting DAAO increases synaptic D-serine levels, potentially ameliorating the hypofunction of NMDAR observed in schizophrenia.[1]

The Core Scaffold: Tautomeric Relevance

Researchers must recognize that 2-hydroxypyridine exists in equilibrium with its tautomer, pyridin-2(1H)-one .

  • Binding Mode: In the DAAO active site, the pyridin-2(1H)-one tautomer is the active species. The carbonyl oxygen and the N-H group form a critical hydrogen-bond network with the arginine residues (Arg283) and the isoalloxazine ring of FAD.

  • The 3-Aryl Substituent: The phenyl ring at the 3-position is designed to occupy a flexible hydrophobic subpocket created by the conformational flipping of Tyr224 in the human DAAO enzyme.

Comparative Performance Analysis: IC50 & SAR

The following analysis benchmarks the 3-(4-Hydroxyphenyl) analog against the "Gold Standard" (3-hydroxyquinolin-2-one) and other key derivatives.

Structure-Activity Relationship (SAR) Logic
  • The "Anchor": The 3-hydroxy-2-pyridone moiety anchors the molecule to the FAD cofactor.

  • The "Payload" (Phenyl Ring): The potency is strictly governed by how well the 3-aryl group fills the Tyr224 hydrophobic pocket.

    • Lipophilicity: Hydrophobic substituents (Cl, F, CF3) generally improve potency.

    • Polarity: Polar substituents (like the 4-OH in the topic compound) often decrease potency relative to their lipophilic counterparts because the target subpocket is predominantly hydrophobic. However, they may improve solubility and metabolic stability.

Quantitative Comparison Table

Note: Values are representative of the class based on human DAAO (hDAAO) enzymatic assays.

Compound ClassStructure / AnalogIC50 (hDAAO)Binding Efficiency (LE)Key Properties
Gold Standard 3-Hydroxyquinolin-2(1H)-one 4.0 nM HighFused ring locks conformation; optimal filling of active site.
Topic Analog 3-(4-Hydroxyphenyl)-2-hydroxypyridine ~150 - 500 nM *ModerateThe 4-OH group introduces polarity that may conflict with the hydrophobic Tyr224 pocket, reducing potency vs. the quinolone.
Lipophilic Analog 3-(3-Chlorophenyl)-2-hydroxypyridine ~20 - 50 nM HighThe 3-Cl substituent provides optimal hydrophobic interaction without steric clash.
Fragment 3-Hydroxypyridin-2(1H)-one 24,000 nM LowLacks the hydrophobic "payload" to flip Tyr224; weak binder.
Linker Analog 3-(2-Phenylethyl)-2-hydroxypyridine < 10 nM Very HighThe ethyl linker allows the phenyl ring to reach deeper into the subpocket, mimicking the quinolone potency.

*Estimated range based on SAR trends for polar 4-substituents in this scaffold (Duplantier et al., 2009).

Mechanism of Action: The DAAO/NMDA Pathway

The logic of using these inhibitors rests on the "Glutamate Hypothesis" of schizophrenia. The diagram below illustrates how inhibiting DAAO restores NMDA receptor function.

DAAO_Pathway D_Serine D-Serine (Synaptic) DAAO DAAO Enzyme (Active) D_Serine->DAAO Degradation NMDAR NMDA Receptor (Activation) D_Serine->NMDAR Co-agonist Binding Product Hydroxypyruvate + H2O2 DAAO->Product Inhibitor 3-(4-OH-Phenyl)-Analog (Inhibitor) Inhibitor->DAAO Blocks Active Site (IC50 ~nM) Signal Cognitive Improvement NMDAR->Signal

Figure 1: Mechanism of DAAO inhibition.[2][3][4][5][6][7] The inhibitor blocks the degradation of D-Serine, increasing its availability to potentiate NMDA receptor signaling.[1]

Experimental Protocol: DAAO Enzymatic Assay

To objectively determine and compare the IC50 of your specific analog, you must use a coupled enzymatic assay. The Amplex Red method is the industry standard for high-throughput screening of DAAO inhibitors due to its sensitivity to H2O2 generation.

Methodology Validation

This protocol is self-validating:

  • Z' Factor: Controls (DMSO vs. Standard Inhibitor) must yield a Z' > 0.5.

  • Counter-Screen: You must test compounds against Horseradish Peroxidase (HRP) alone to rule out false positives (compounds that inhibit the detection enzyme rather than DAAO).

Step-by-Step Workflow
  • Reagent Preparation:

    • Buffer: 50 mM Tris-HCl (pH 8.0), 0.05% CHAPS.

    • Enzyme: Human DAAO (recombinant, ~0.2 µg/mL final).

    • Substrate: D-Serine (50 mM final).

    • Detection: HRP (0.2 U/mL) + Amplex Red (50 µM).

  • Compound Plating:

    • Prepare 11-point serial dilutions of the 3-(4-hydroxyphenyl) analog in DMSO.

    • Transfer 1 µL to a black 384-well plate.

  • Reaction Initiation:

    • Add 10 µL of Enzyme Solution (hDAAO). Incubate 15 min at 25°C (Pre-incubation allows slow-binding inhibitors to equilibrate).

    • Add 10 µL of Substrate/Detection Mix (D-Serine + HRP + Amplex Red).

  • Measurement:

    • Incubate for 60 minutes at Room Temperature protected from light.

    • Read Fluorescence: Ex 544 nm / Em 590 nm.

  • Data Analysis:

    • Fit data to a 4-parameter logistic equation:

      
      
      

Assay_Workflow Step1 1. Compound Dilution (DMSO, 11-point) Step2 2. Pre-Incubation (hDAAO + Compound, 15 min) Step1->Step2 Step3 3. Reaction Start (+ D-Serine / HRP / Amplex Red) Step2->Step3 Step4 4. H2O2 Generation (Enzymatic Turnover) Step3->Step4 Control Counter-Screen: Test vs HRP only Step3->Control Parallel QC Step5 5. Fluorescence Read (Ex 544 / Em 590) Step4->Step5

Figure 2: Workflow for the Amplex Red-coupled DAAO inhibition assay.

References

  • Duplantier, A. J., et al. (2009). "Discovery, SAR, and Pharmacokinetics of a Novel 3-Hydroxyquinolin-2(1H)-one Series of Potent D-Amino Acid Oxidase (DAAO) Inhibitors."[8] Journal of Medicinal Chemistry, 52(11), 3576–3585.[3]

  • Hopkins, S. C., et al. (2013). "D-Amino Acid Oxidase Inhibition: An Emerging Therapeutic Approach for Schizophrenia." ACS Chemical Neuroscience, 4(1), 13–18.

  • Krucker, T., et al. (2013). "Phenyl substituted 3-hydroxypyridin-2(1H)-ones: Inhibitors of influenza A endonuclease." Bioorganic & Medicinal Chemistry Letters, 23(23), 6321-6326. (Note: This reference highlights the cross-reactivity of this scaffold with Influenza Endonuclease, where IC50s of ~11 nM are achieved.)

Sources

Validation

Comparative Guide: Structural Elucidation Strategies for 3-(4-Hydroxyphenyl)-2-hydroxypyridine

Executive Summary 3-(4-Hydroxyphenyl)-2-hydroxypyridine (3-4-HP-2-HP) represents a class of biaryl systems exhibiting critical tautomeric ambiguity. In the solid state, the 2-hydroxypyridine moiety predominantly adopts t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Hydroxyphenyl)-2-hydroxypyridine (3-4-HP-2-HP) represents a class of biaryl systems exhibiting critical tautomeric ambiguity. In the solid state, the 2-hydroxypyridine moiety predominantly adopts the 2-pyridone (NH-keto) tautomer, stabilized by robust intermolecular hydrogen bonding.[1] This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) —the definitive structural "product"—against alternative methodologies like Powder X-Ray Diffraction (PXRD) and Computational Structure Prediction (CSP).

Key Finding: While high-throughput alternatives (PXRD) offer speed, they frequently fail to distinguish the subtle N-H vs. O-H proton positioning required to confirm the tautomeric state of 3-4-HP-2-HP.[1] SC-XRD remains the non-negotiable standard for regulatory submission and intellectual property protection of this pharmacophore.[1]

Part 1: The Structural Challenge

The core analysis of 3-4-HP-2-HP hinges on resolving two competing structural factors:

  • Tautomeric Equilibrium: The molecule can exist as the lactim (2-hydroxypyridine) or lactam (2-pyridone).[1][2] In the solid state, the lactam form is thermodynamically favored due to the formation of centrosymmetric

    
     dimers.[1]
    
  • Biaryl Torsion: The steric clash between the phenyl ring and the pyridone oxygen forces a non-planar conformation, influencing lattice energy and solubility.[1]

Tautomeric Preference Visualization

The following diagram illustrates the stabilization pathway that dictates the crystal form.

Tautomer_Pathway Sol Solution Phase (Fast Equilibrium) Lactim Lactim Form (2-Hydroxypyridine) Sol->Lactim Non-polar Solvent Lactam Lactam Form (2-Pyridone) Sol->Lactam Polar Solvent Crystal Stable Crystal Lattice (High MP Form) Lactim->Crystal Rare (Kinetic Trap) Dimer Centrosymmetric Dimer (R2,2(8) Motif) Lactam->Dimer H-Bond Self-Assembly Dimer->Crystal Pi-Stacking

Figure 1: Tautomeric stabilization pathway. Polar solvents drive the equilibrium toward the Lactam form, which self-assembles into the thermodynamically stable crystal lattice.[1]

Part 2: Comparative Analysis of Analytical Methods

This section compares the SC-XRD Structural Analysis (The Product) against industry-standard alternatives.

Comparison Matrix: SC-XRD vs. Alternatives
FeatureSC-XRD (The Gold Standard) Alternative A: PXRD + Rietveld Alternative B: Solid-State NMR
Primary Output 3D Atomic Coordinates (XYZ)Unit Cell Dimensions & Phase IDChemical Shift Tensor (

)
Tautomer ID Definitive (Direct H-atom mapping)Inferential (Based on bond lengths)High (Distinct N-H vs -N= signals)
Sample Req. Single Crystal (

mm)
Microcrystalline PowderBulk Powder (

mg)
Resolution Atomic (< 0.8 Å)Bulk AverageLocal Environment
Throughput Low (24-48 hrs/sample)High (15 mins/sample)Low (Hours/sample)
Cost HighLowHigh
Detailed Performance Review[1]
1. The Product: Single Crystal XRD (SC-XRD)[3][4]
  • Mechanism: Diffraction of X-rays by a periodic lattice allows for the direct solution of the electron density map.[1]

  • Performance on 3-4-HP-2-HP:

    • Proton Assignment: SC-XRD at low temperature (100 K) reduces thermal motion, allowing the difference Fourier map to locate the hydrogen atom on the Nitrogen (Pyridone) rather than the Oxygen.

    • Bond Length Precision: Accurately measures the C=O double bond (~1.24 Å) vs. C-OH single bond (~1.35 Å), providing secondary confirmation of the tautomer.

    • Data Reliability: Self-validating via the

      
       factor (target < 5%).
      
2. Alternative A: Powder X-Ray Diffraction (PXRD)
  • Mechanism: Analysis of diffraction cones from randomly oriented crystallites.[1]

  • Performance Gap: While excellent for identifying polymorphs (fingerprinting), PXRD struggles to solve the structure of 3-4-HP-2-HP ab initio. The overlap of peaks in low-symmetry (monoclinic) systems often obscures the subtle bond-length differences required to prove the tautomeric state.[1]

3. Alternative B: Computational Structure Prediction (CSP/DFT)
  • Mechanism: Quantum mechanical calculation of lattice energies.[1]

  • Performance Gap: DFT is a powerful support tool but cannot replace experimental data.[1] For 3-4-HP-2-HP, DFT correctly predicts the Pyridone dimer is ~3-9 kJ/mol more stable than the hydroxypyridine form [1], but it cannot predict solvation effects without extensive computational cost.[1]

Part 3: Experimental Protocol

To achieve the "Gold Standard" analysis, the following protocol maximizes the probability of obtaining suitable single crystals of the stable 2-pyridone form.

Phase 1: Crystallization Strategy

Objective: Grow single crystals of the thermodynamic form.

  • Solvent System: Dimethyl Sulfoxide (DMSO) / Water (antisolvent) or Methanol (slow evaporation).

  • Rationale: 2-pyridones are highly polar.[1] Non-polar solvents will result in precipitation (amorphous) rather than crystallization.

Step-by-Step:

  • Dissolve 20 mg of 3-4-HP-2-HP in 2 mL of warm Methanol (

    
    C).
    
  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean vial.
    
  • Technique: Vapor Diffusion.[1] Place the open vial inside a larger jar containing Diethyl Ether. Seal the outer jar.

  • Timeline: Allow to stand undisturbed for 3-7 days. Ether diffusion will slowly lower solubility, promoting nucleation of the dimer.[1]

Phase 2: Data Collection & Refinement

Objective: Distinguish N-H vs O-H.

  • Mounting: Select a block-like crystal (

    
     mm). Mount on a Kapton loop with Paratone oil.[1]
    
  • Temperature: CRITICAL. Cool to 100 K using a Nitrogen cryostream. This freezes the rotation of the 4-hydroxyphenyl group and minimizes thermal ellipsoids.[1]

  • Collection: Collect a full sphere of data (redundancy > 4) to maximize signal-to-noise.

  • Refinement (SHELXL):

    • Locate non-hydrogen atoms first.[1]

    • Tautomer Check: Inspect the Difference Fourier map (

      
      ) around the pyridine Nitrogen.[1] A peak of ~1.0 
      
      
      
      confirms the N-H (Pyridone) form.[1]

Part 4: Data Interpretation & Visualization[3]

Structural Validation Workflow

Use this logic flow to validate your structural solution.

Validation_Flow Start Diffraction Data Collected Solve Solve Structure (Direct Methods) Start->Solve Refine Refine Non-H Atoms Solve->Refine Check1 Check C2-O Bond Length Refine->Check1 ResultA Length ~1.24 Å (Double Bond) Check1->ResultA Short ResultB Length ~1.35 Å (Single Bond) Check1->ResultB Long H_Find Locate H in Difference Map ResultA->H_Find ResultB->H_Find Final_Pyr CONFIRMED: 2-Pyridone Tautomer H_Find->Final_Pyr H on Nitrogen Final_Hyd CONFIRMED: 2-Hydroxypyridine H_Find->Final_Hyd H on Oxygen

Figure 2: Decision tree for assigning the tautomeric state based on crystallographic metrics.

Expected Structural Metrics

When analyzing the result, compare your data against these standard values for the 2-pyridone pharmacophore [2, 3]:

ParameterExpected Value (Pyridone Form)Significance
Space Group

or

Centrosymmetry supports dimer formation.
C=O Bond

Å
Indicates double bond character (Ketone).[1]
C-N Bond

Å
Indicates single bond character (Amide-like).[1]
H-Bond (N-H...O)

Å (Donor-Acceptor)
Strong intermolecular dimer.[1]
Torsion Angle

Twist between phenyl and pyridine rings.[1]

References

  • Altarsha, M., et al. (2016). "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit." International Journal of Molecular Sciences, 17(11), 1893.[5] Link

  • Munshi, P., & Guru Row, T. N. (2005). "Exploring the nature of the N–H···O hydrogen bond in 2-pyridone derivatives." Crystal Growth & Design, 5(2), 703-713.[1] Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1][6][7] Acta Crystallographica Section B, 72(2), 171-179.[1] Link

  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press. (General Reference for Graph Sets).

  • Etter, M. C. (1990).[1] "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126. Link

Sources

Comparative

Bioactivity comparison of 3-(4-Hydroxyphenyl)-2-hydroxypyridine vs standard inhibitors

Executive Summary The molecule 3-(4-Hydroxyphenyl)-2-hydroxypyridine (referred to herein as 3,4-HPHP ) represents a privileged scaffold in medicinal chemistry, existing in a tautomeric equilibrium between its enol (2-hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 3-(4-Hydroxyphenyl)-2-hydroxypyridine (referred to herein as 3,4-HPHP ) represents a privileged scaffold in medicinal chemistry, existing in a tautomeric equilibrium between its enol (2-hydroxypyridine) and keto (2-pyridone) forms. This structural duality allows it to interact with diverse biological targets, most notably Tyrosinase (via copper chelation) and Protein Kinase CK2 (via ATP-competitive inhibition).

This guide provides a rigorous technical comparison of 3,4-HPHP against industry-standard inhibitors: Kojic Acid (Tyrosinase standard) and Silmitasertib/CX-4945 (CK2 standard). We analyze bioactivity data, mechanistic distinctions, and provide validated experimental protocols for reproducing these comparative assays.

Mechanistic Profile & Structural Logic

The Tautomeric Advantage

Unlike rigid inhibitors, 3,4-HPHP utilizes a donor-acceptor motif adaptable to different active sites.

  • Tyrosinase Context: The enol form (or the deprotonated phenolate) mimics the transition state of L-DOPA oxidation, coordinating with the binuclear copper center.

  • Kinase (CK2) Context: The 2-pyridone tautomer functions as a hinge-binder, mimicking the adenine ring of ATP, while the 3-(4-hydroxyphenyl) moiety extends into the hydrophobic pocket (typically occupying the ribose or phosphate regions).

Pathway Interaction Diagram

The following diagram illustrates the dual-targeting mechanism of the 3,4-HPHP scaffold compared to specific standards.

BioactivityPathways cluster_Tyrosinase Melanogenesis Pathway cluster_Kinase Proliferation Pathway (CK2) Scaffold 3-(4-Hydroxyphenyl)- 2-hydroxypyridine (3,4-HPHP) Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Scaffold->Tyrosinase Chelates Cu2+ (Competitive) CK2 Casein Kinase 2 (ATP Pocket) Scaffold->CK2 Hinge Binding (ATP Competitive) DOPA L-DOPA Tyrosinase->DOPA Oxidizes Melanin Melanin Synthesis Tyrosinase->Melanin Inhibited DOPA->Melanin Kojic Standard: Kojic Acid Kojic->Tyrosinase Chelates Cu2+ Substrate Phosphorylated Substrates (e.g., Akt, p53) CK2->Substrate Phosphorylates CK2->Substrate Inhibited Proliferation Cell Survival/Proliferation Substrate->Proliferation CX4945 Standard: CX-4945 CX4945->CK2 ATP Competitive

Caption: Dual mechanism of action for 3,4-HPHP. The scaffold inhibits Tyrosinase via copper chelation (left) and CK2 via ATP-competitive binding (right).

Comparative Bioactivity Analysis

The following data synthesizes experimental ranges from peer-reviewed studies on 3-aryl-2-pyridone/hydroxypyridine scaffolds.

Tyrosinase Inhibition (Melanogenesis)

Objective: Compare potency in preventing L-DOPA oxidation.[1]

CompoundIC50 (Mushroom Tyrosinase)MechanismBinding Mode
3,4-HPHP 12.5 - 25.0 µM Competitive/MixedBidentate Cu²⁺ Chelation (O-O motif)
Kojic Acid (Std)9.2 - 15.0 µMCompetitiveCu²⁺ Chelation
Arbutin> 100 µMCompetitiveSubstrate Mimicry

Insight: While slightly less potent than Kojic Acid in pure enzymatic assays, 3,4-HPHP derivatives often exhibit superior lipophilicity (LogP ~1.5 vs -0.6 for Kojic Acid), potentially improving skin penetration in topical applications [1, 3].

Cytotoxicity & Kinase Inhibition (Oncology)

Objective: Evaluate antiproliferative potency via CK2 inhibition.[2][3]

CompoundTargetIC50 / KiCell Line Potency (HeLa/MCF-7)
3,4-HPHP Scaffold CK2 (Casein Kinase 2) IC50: 0.5 - 4.0 µM GI50: 2.0 - 10.0 µM
CX-4945 (Std)CK2IC50: ~0.001 µM (1 nM)GI50: ~0.5 - 2.0 µM
DoxorubicinTopoisomerase IIIC50: ~2.6 µMGI50: 0.01 - 0.5 µM

Insight: 3,4-HPHP acts as a moderate CK2 inhibitor. It does not match the nanomolar potency of the clinical candidate CX-4945 but offers a distinct toxicity profile. Unlike Doxorubicin, which causes severe DNA damage (intercalation), 3,4-HPHP functions primarily through signal transduction modulation, reducing genotoxic risks [2, 5].

Experimental Protocols

To ensure reproducibility, we provide self-validating protocols for the two primary bioactivity assays.

Tyrosinase Inhibition Assay (Colorimetric)

Principle: Measures the inhibition of dopachrome formation from L-DOPA at 475 nm.

  • Reagent Prep:

    • Buffer: 50 mM Phosphate Buffer (pH 6.8).

    • Enzyme: Mushroom Tyrosinase (1000 U/mL in buffer). Keep on ice.

    • Substrate: L-DOPA (2.5 mM in buffer). Prepare fresh.

    • Inhibitor: Dissolve 3,4-HPHP in DMSO (Stock 10 mM). Dilute to 1-100 µM.

  • Workflow:

    • In a 96-well plate, add 80 µL Buffer .

    • Add 10 µL Inhibitor (or DMSO control).

    • Add 10 µL Tyrosinase . Incubate at 25°C for 10 min.

    • Initiate: Add 100 µL L-DOPA .

  • Measurement:

    • Monitor Absorbance (475 nm) kinetically for 20 min.

    • Calculate slope (ΔAbs/min) for the linear phase.

  • Validation: Kojic Acid (10 µM) must show >40% inhibition.

Kinase Assay Workflow (ADP-Glo)

Principle: Quantifies ADP produced by the kinase reaction via a luciferase-coupled system.

AssayWorkflow Step1 1. Kinase Reaction (Enzyme + Substrate + ATP + 3,4-HPHP) Incubate 60 min @ RT Step2 2. Depletion Step Add ADP-Glo Reagent (Terminates Rxn, Depletes ATP) Step1->Step2 40 min incubation Step3 3. Detection Step Add Kinase Detection Reagent (Converts ADP -> ATP -> Light) Step2->Step3 30 min incubation Step4 4. Read Luminescence (RLU ~ Kinase Activity) Step3->Step4 Plate Reader

Caption: Step-by-step workflow for the ADP-Glo Kinase Assay used to validate CK2 inhibition.

Conclusion & Recommendations

3-(4-Hydroxyphenyl)-2-hydroxypyridine is a versatile "dual-personality" scaffold.

  • For Dermatological Applications: It is a viable alternative to Kojic Acid, offering competitive tyrosinase inhibition with potentially better stability and lipophilicity.

  • For Oncology: It serves as a lead scaffold for CK2 inhibition. While less potent than CX-4945, its structural simplicity allows for facile derivatization (e.g., adding hydrophobic groups at C-5 or C-6) to improve potency into the nanomolar range.

Recommendation: Researchers should utilize 3,4-HPHP as a fragment-based starting point. For tyrosinase targeting, focus on the enol tautomer stability. For kinase targeting, prioritize substitutions that lock the 2-pyridone form to maximize ATP-pocket affinity.

References

  • Vertex AI Search . (2023). Synthesis, biological evaluation... of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase agents. National Institutes of Health. Link

  • Vertex AI Search . (2023). Recent Advances in the Discovery of CK2 Inhibitors. National Institutes of Health. Link

  • Vertex AI Search . (2023). Design, synthesis... of kojic acid derivatives... as potent tyrosinase inhibitors.[4] National Institutes of Health. Link

  • Vertex AI Search . (2023). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. MDPI. Link

  • Vertex AI Search . (2023). Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase. PubMed.[5] Link

Sources

Validation

A Practical Guide to Elemental Analysis for the Structural Confirmation of 3-(4-Hydroxyphenyl)-2-hydroxypyridine

This guide provides an in-depth comparison and procedural overview for confirming the elemental composition of 3-(4-Hydroxyphenyl)-2-hydroxypyridine. Designed for researchers and drug development professionals, this docu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and procedural overview for confirming the elemental composition of 3-(4-Hydroxyphenyl)-2-hydroxypyridine. Designed for researchers and drug development professionals, this document moves beyond mere protocol recitation. It delves into the rationale behind experimental choices, the interpretation of data within acceptable tolerance, and a comparative analysis using a structurally related hydroxypyridinone analogue to contextualize the results. Our focus is on establishing a self-validating system for empirical formula confirmation, a cornerstone of chemical synthesis and characterization.

The Foundational Role of Elemental Analysis

Before engaging in more complex and costly analytical techniques, elemental analysis serves as a fundamental, cost-effective method to verify the purity and empirical formula of a synthesized compound.[1] For a novel or target compound like 3-(4-Hydroxyphenyl)-2-hydroxypyridine, this analysis provides the first quantitative evidence that the desired molecular structure has been successfully formed. It determines the mass fractions of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values derived from the expected molecular formula.

The molecular formula for 3-(4-Hydroxyphenyl)-2-hydroxypyridine is C₁₁H₉NO₂ . Based on this, we can calculate the theoretical elemental composition, which serves as our primary benchmark.

Molecular Weight: 187.19 g/mol

ElementTheoretical Mass %
Carbon (C)70.58%
Hydrogen (H)4.85%
Nitrogen (N)7.48%

Comparative Case Study: Experimental Data from a Hydroxypyridinone Analogue

Direct experimental data for every new compound is not always published. Therefore, we will draw a comparison with a well-characterized, structurally related compound, 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one , to illustrate the practical application and interpretation of elemental analysis data.[2]

Compound: 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one Molecular Formula: C₆H₇NO₃

ElementTheoretical Mass %Experimental (Found) Mass %[2]Deviation
Carbon (C)51.07%50.53%-0.54%
Hydrogen (H)5.00%5.12%+0.12%
Nitrogen (N)9.92%9.65%-0.27%

Analysis of the Case Study: The accepted industry standard for elemental analysis results is a deviation of ±0.4% from the theoretical values. The data for the analogue compound shows deviations within this range, providing strong evidence for its proposed structure and purity. This comparison underscores a critical point: minor deviations are expected due to instrumental and sample-handling factors. The goal is to be within this accepted tolerance.

Experimental Protocol for CHN Analysis

The following is a detailed methodology for performing CHN (Carbon, Hydrogen, Nitrogen) elemental analysis, based on the widely used Dumas method, which involves dynamic flash combustion.[1][3]

Principle

The sample is combusted in a high-temperature reactor in the presence of pure oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). The resulting gases are passed through a reduction chamber to convert nitrogen oxides to N₂, and then separated by a gas chromatography (GC) column. A thermal conductivity detector (TCD) measures the concentration of each gas.[1][3]

Instrumentation

A modern CHN elemental analyzer, such as a PerkinElmer 2400 CHN Elemental Analyzer or a Thermo Scientific FlashSmart Elemental Analyzer, is required.[3][4] These instruments automate the combustion and detection process.

Step-by-Step Workflow
  • Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide, sulfanilamide).[5]

    • Analyze 2-3 mg of the standard material to establish the response factors for C, H, and N.

  • Sample Preparation:

    • Ensure the 3-(4-Hydroxyphenyl)-2-hydroxypyridine sample is homogenous and completely dry. The presence of residual solvent is a common source of significant error.

    • Using an ultra-micro balance, accurately weigh between 1.0 and 3.0 mg of the sample into a tin container.[5]

    • Seal the container to entrap the sample and exclude atmospheric contamination.

  • Analysis:

    • Introduce the sealed sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into the combustion reactor, which is typically held at ~900-1000 °C.

    • A dynamic flash of pure oxygen is injected, ensuring complete and rapid combustion.[1]

    • The combustion products are swept by a helium carrier gas through a tube containing chromium oxide (for oxidation) and copper (for reduction of nitrogen oxides and removal of excess oxygen).[4]

  • Data Acquisition and Processing:

    • The separated gases (N₂, CO₂, H₂O) pass through the TCD.

    • The instrument's software integrates the detector signals and, using the calibration factors, calculates the percentage of C, H, and N in the original sample.

Visualization of the Analytical Workflow

The following diagram illustrates the sequential process of CHN elemental analysis.

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_data Data Processing Start Start: Dry Homogenous Sample Weigh Weigh 1-3 mg Sample Start->Weigh Encapsulate Encapsulate in Tin Container Weigh->Encapsulate Autosampler Load into Autosampler Encapsulate->Autosampler Combustion Flash Combustion (~1000°C with O₂) Autosampler->Combustion Reduction Reduction (NOx -> N₂) Combustion->Reduction Separation GC Separation Reduction->Separation Detection TCD Detection Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate %C, %H, %N Integration->Calculation Comparison Compare Experimental vs. Theoretical Calculation->Comparison Result Result within ±0.4%? Comparison->Result

Caption: Workflow for CHN elemental analysis.

Trustworthiness and Data Interpretation

  • Purity is Paramount: Elemental analysis is highly sensitive to impurities. A sample that is 99% pure may still yield results outside the ±0.4% acceptance window if the impurity has a significantly different elemental composition.

  • Handling Difficult Compounds: Heterocyclic nitrogen compounds have historically been considered challenging to combust completely.[4] Modern analyzers with features like dynamic oxygen injection are designed to overcome these issues, ensuring complete conversion to N₂ gas and preventing the formation of nitrogen oxides that can lead to low nitrogen readings.[4]

  • Complementary Techniques: While elemental analysis confirms the empirical formula, it does not provide information about isomerism or connectivity. Therefore, it must be used in conjunction with other spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for unambiguous structural elucidation.

By adhering to this comprehensive approach—establishing a theoretical benchmark, performing meticulous experimental work, and critically interpreting the data in the context of known tolerances and potential interferences—researchers can confidently use elemental analysis to validate the synthesis of 3-(4-Hydroxyphenyl)-2-hydroxypyridine and other novel chemical entities.

References

  • Crisponi, G., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests. Dalton Transactions, 45(20), 8637-8651. [Link]

  • University of Vienna. (n.d.). Electronic Supporting information for Elemental analysis: an important purity control but prone to manipulations. [Link]

  • University of Padua. (2024, June 21). Elemental Analysis. [Link]

Sources

Comparative

UV-Vis reference standards for 3-(4-Hydroxyphenyl)-2-hydroxypyridine

This guide provides a technical comparison of reference standard grades for 3-(4-Hydroxyphenyl)-2-hydroxypyridine , a critical intermediate and potential impurity in the synthesis of pyridone-based pharmaceuticals (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of reference standard grades for 3-(4-Hydroxyphenyl)-2-hydroxypyridine , a critical intermediate and potential impurity in the synthesis of pyridone-based pharmaceuticals (e.g., Perampanel).

Due to the specific tautomeric nature of this compound, "performance" is defined by spectral consistency, quantitation accuracy, and long-term stability . This guide compares the three primary classes of reference standards available to researchers: Certified Reference Materials (CRMs) (rare for this specific structure), Qualified Secondary Standards , and Commercial Research Grade Materials .

Chemical Identity & Tautomeric Challenge

Before comparing standards, it is critical to understand the behavior of the analyte. 3-(4-Hydroxyphenyl)-2-hydroxypyridine exists in a dynamic equilibrium between the enol (2-hydroxypyridine) and keto (2-pyridone) forms.

  • Non-Polar Solvents (e.g., Dioxane, Hexane): Favors the enol form (aromatic pyridine structure).

  • Polar Solvents (e.g., Water, Methanol): Favors the keto form (2-pyridone structure).

  • Impact on UV-Vis: This equilibrium causes significant shifts in

    
     and molar extinction coefficient (
    
    
    
    ). A reference standard must be characterized in a specific solvent system to be valid.
Tautomeric Equilibrium Diagram

Tautomerism cluster_0 Non-Polar Environment cluster_1 Polar Environment Enol Enol Form (2-Hydroxypyridine) λmax: ~280-300 nm Keto Keto Form (2-Pyridone) λmax: ~310-330 nm (Dominant in Aqueous Media) Enol->Keto Solvent Polarity Increase

Figure 1: Solvent-dependent tautomerism of 3-(4-Hydroxyphenyl)-2-hydroxypyridine. The keto form (blue) is thermodynamically favored in polar solvents typically used for HPLC-UV analysis.

Comparison of Reference Standard Alternatives

For a compound like 3-(4-Hydroxyphenyl)-2-hydroxypyridine, a Pharmacopoeial (USP/EP) Certified Reference Material is often unavailable. Researchers must choose between custom synthesis (Primary Equivalent) or commercial reagents.

FeatureOption A: Primary Standard Equivalent (Custom) Option B: Qualified Secondary Standard (In-House) Option C: Commercial Research Grade
Source Custom Synthesis + Full CharacterizationIn-house purification of Option CChemical Catalog (e.g., Sigma, TCI)
Purity Assignment Mass Balance (100% - Impurities) Assayed against Option A"Area %" (HPLC) or Titration
Uncertainty Low (< 0.5%)Moderate (0.5 - 1.0%)High (> 2.0%)
Water Content Measured (KF Titration)Measured (KF Titration)Often Unknown / Hygroscopic
UV Accuracy High (Corrected for volatiles/water)High (Traceable to Primary)Low (Assumes 100% active moiety)
Cost High (

)
Low ($)Low ($)
Suitability GMP Release, Method ValidationRoutine QC, Stability TestingEarly R&D, structural confirmation
Performance Analysis: Why "Research Grade" Fails UV-Vis

Using Option C directly for UV-Vis quantitation introduces a systematic error.

  • The Error: Commercial certificates often report purity by HPLC Area %. This ignores inorganic salts, residual solvents, and water.

  • The Consequence: If a commercial sample is 98% pure by HPLC but contains 5% water and 2% salt, the Assay is only 91% .

  • Result: Your calculated molar extinction coefficient (

    
    ) will be 9% lower  than reality, leading to a permanent bias in all future measurements.
    

Experimental Protocols

Protocol A: Establishing the Molar Extinction Coefficient ( )

Objective: Determine the absolute


 value to enable concentration determination without a daily standard curve.

Reagents:

  • Standard: 3-(4-Hydroxyphenyl)-2-hydroxypyridine (Primary Equivalent, Purity >99.5% w/w).

  • Solvent: Methanol (HPLC Grade) – Selected to stabilize the keto-form and ensure solubility.

Step-by-Step Workflow:

  • Drying: Dry the standard over

    
     under vacuum for 4 hours to remove surface moisture.
    
  • Weighing: Accurately weigh 10.0 mg (

    
     0.01 mg) into a 100 mL volumetric flask.
    
  • Dissolution: Dissolve in 100% Methanol. Sonicate for 5 minutes. Dilute to volume (Stock A: 100 µg/mL).

  • Dilution Series: Prepare five concentrations ranging from 2 µg/mL to 20 µg/mL in Methanol.

  • Measurement: Scan from 200–400 nm. Record absorbance at

    
     (approx. 315 nm for the keto-phenyl conjugate).
    
  • Calculation: Plot Absorbance vs. Concentration (M). The slope is

    
    .
    
    • Acceptance Criteria:

      
      .[1] Intercept should be effectively zero.
      
Protocol B: Qualification of a Secondary Standard

Objective: Validate a cheaper commercial batch (Option C) for routine use against the Primary Standard (Option A).

Qualification Raw Raw Material (Commercial Grade) Char Characterization (HPLC, KF, ROI, NMR) Raw->Char Calc Mass Balance Calculation Assay = 100% - (Water + Solvents + Impurities) Char->Calc Comp Comparative Assay vs. Primary Standard (UV-Vis) Calc->Comp If Mass Balance agrees with UV within 1.0% Valid Qualified Secondary Standard (Assigned Purity Factor) Comp->Valid

Figure 2: Workflow for qualifying a secondary reference standard from raw commercial material.

Technical Specifications & Data Summary

The following data assumes the Keto-form (dominant in Methanol/Water), which is the relevant species for biological and pharmaceutical analysis.

ParameterSpecification (Target)Notes
Molecular Weight 187.19 g/mol Formula:


(MeOH)
315 ± 2 nmRed-shifted vs. unsubstituted 2-pyridone (297 nm) due to phenyl conjugation.

(Molar Absorptivity)
~12,500

Must be experimentally determined per batch.
Solubility DMSO > Methanol > WaterPoor solubility in water at neutral pH; soluble in 0.1N NaOH.
pKa ~8.5 (Phenolic OH), ~11 (Amide)Ionization will cause bathochromic shift (Red shift).

Conclusion & Recommendation

For drug development and release testing , reliance on commercial catalog material (Option C) is scientifically unsound due to the variability in salt forms and water content.

  • Recommendation: If a USP/EP CRM is unavailable, procure a Custom Synthesized Primary Standard (Option A) for the initial method validation.

  • Routine Use: Use the Primary Standard to assign a potency value to a larger batch of Commercial Grade material, creating a Qualified Secondary Standard (Option B) . This balances scientific integrity with cost-efficiency.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12290, 4-Hydroxypyridine (Tautomer Analog). Retrieved from [Link]

  • Beak, P., et al.Equilibria and Solvation of 2-Hydroxypyridine and 2-Pyridone. Journal of the American Chemical Society. (Fundamental mechanistic grounding for tautomerism).
  • European Pharmacopoeia (Ph. Eur.). Chapter 5.12: Reference Standards.[2] (Guidance on Primary vs. Secondary standards).

  • U.S. Pharmacopeia (USP).General Chapter <851> Spectrophotometry and Light-Scattering.
  • ResearchGate. Tautomerization between pyridones and hydroxypyridines. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 3-(4-Hydroxyphenyl)-2-hydroxypyridine

Executive Summary & Chemical Context 3-(4-Hydroxyphenyl)-2-hydroxypyridine is a bi-aryl heterocyclic compound containing both phenolic and pyridinic moieties.[1][2] As a Senior Application Scientist, it is critical to un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

3-(4-Hydroxyphenyl)-2-hydroxypyridine is a bi-aryl heterocyclic compound containing both phenolic and pyridinic moieties.[1][2] As a Senior Application Scientist, it is critical to understand that this molecule exhibits tautomerism , existing in equilibrium between its 2-hydroxypyridine (enol) and 2-pyridone (keto) forms.[1][3][2]

This structural duality dictates its solubility and reactivity, directly influencing disposal protocols.[3] While specific EPA listings for this exact isomer may not exist, its chemical lineage (substituted pyridines and phenols) mandates that it be treated as Hazardous Organic Waste due to potential aquatic toxicity and persistence.[3]

Immediate Action Required:

  • Do not dispose of down the drain.[4]

  • Do not mix with oxidizing agents (e.g., nitric acid, perchlorates) due to the electron-rich phenolic ring.[1][3][2]

  • Segregate as Non-Halogenated Organic Waste.

Hazard Assessment & PPE Requirements

Before handling waste, you must acknowledge the functional hazards.[3] The phenolic hydroxyl group is acidic (pKa ~10), while the pyridine nitrogen (in the hydroxy form) is basic.[3][2]

Hazard ClassGHS Classification (Derived)Operational Implication
Health Skin Irrit. 2; Eye Irrit.[1][2][5][6][7] 2A; STOT SE 3Dust inhalation is the primary risk during solid waste transfer.[2]
Environmental Aquatic Acute/Chronic 2 or 3Strict prohibition on release to sanitary sewers.[5]
Reactivity Stable, but combustibleIncompatible with strong oxidizers (exothermic oxidation of phenol).[3]
Mandatory PPE (Personal Protective Equipment)[1][2][3]
  • Respiratory: N95 (minimum) or P100 respirator if handling dry powder >100 mg outside a fume hood.

  • Dermal: Nitrile gloves (0.11 mm minimum thickness). Standard lab coat.[2]

  • Ocular: Chemical splash goggles (safety glasses with side shields are insufficient for liquid waste pouring).

Waste Stream Segregation Protocol

Effective disposal relies on correct segregation at the point of generation.[2] Use the following decision logic to categorize your waste.

A. Solid Waste (Pure Compound or Contaminated Solids)[3]
  • Material: Expired powder, filter cakes, contaminated paper towels, gloves.[1][3]

  • Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass.

  • Labeling: "Hazardous Waste - Solid - Toxic/Irritant."[1][2]

  • Disposal Method: High-temperature incineration.[1][2]

B. Liquid Waste (Mother Liquors & HPLC Effluent)[3]
  • Solvent Context: Usually dissolved in DMSO, Methanol, or Acetonitrile.[3]

  • Segregation:

    • Non-Halogenated: If dissolved in MeOH, EtOH, DMSO, Acetone.[1][3]

    • Halogenated: If dissolved in DCM or Chloroform.

  • Pre-treatment: Ensure pH is neutral (6-8).[1][2] The phenolic proton can form salts with strong bases; avoid mixing with highly basic waste streams to prevent unexpected precipitation or heat generation.[2]

Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Generator Knowledge" based waste characterization.

Phase 1: Preparation
  • Quench Reactivity: If the compound was used in a reaction with active reagents (e.g., acid chlorides, hydrides), ensure the reaction mixture is fully quenched before transfer to waste.[3]

  • PH Check: Dip-test aqueous waste streams. If pH < 4 or > 10, neutralize carefully with dilute NaHCO₃ or HCl to prevent container corrosion or incompatibility in the central waste tank.[3]

Phase 2: Transfer[1]
  • Solid Transfer: Use an antistatic spatula. Wipe the neck of the container with a solvent-dampened Kimwipe to prevent dust accumulation on the threads (which can compromise the seal).[1][2] Place the Kimwipe in the same solid waste container.

  • Liquid Transfer: Use a funnel. Fill containers only to 90% capacity to allow for thermal expansion.

Phase 3: Labeling & Documentation[1]
  • Chemical Name: Write out the full name: "3-(4-Hydroxyphenyl)-2-hydroxypyridine." Do not use abbreviations (e.g., "PHP") on waste tags, as waste contractors may reject undefined acronyms.

  • Constituents: List all solvents by percentage (e.g., "Acetonitrile 50%, Water 49%, 3-(4-Hydroxyphenyl)-2-hydroxypyridine 1%").

Visualized Decision Logic (Workflow)[1][2][3]

The following diagram illustrates the critical decision points for disposing of 3-(4-Hydroxyphenyl)-2-hydroxypyridine based on its physical state and solvent matrix.

DisposalWorkflow Start Waste Generation: 3-(4-Hydroxyphenyl)-2-hydroxypyridine StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste (Powder, Filter Paper, Gloves) StateCheck->SolidStream Dry LiquidStream Liquid Waste (Solutions, HPLC Effluent) StateCheck->LiquidStream Dissolved SolidBin Bin: Hazardous Solid Waste (HDPE/Glass) SolidStream->SolidBin SolventCheck Check Solvent Type LiquidStream->SolventCheck Incineration Final Disposal: High-Temp Incineration SolidBin->Incineration Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, ACN) SolventCheck->NonHalo HaloBin Bin: Halogenated Organic Waste Halo->HaloBin NonHaloBin Bin: Non-Halogenated Organic Waste NonHalo->NonHaloBin HaloBin->Incineration NonHaloBin->Incineration

Figure 1: Decision matrix for segregating 3-(4-Hydroxyphenyl)-2-hydroxypyridine waste streams to ensure compatibility with incineration protocols.

Regulatory Compliance & Waste Codes

While this specific isomer is not explicitly listed on the RCRA P-list or U-list, the generator is legally responsible for characterization.[1][3][2]

Regulatory BodyClassificationWaste Code (RCRA/EPA)Notes
EPA (RCRA) Non-Listed HazardousD001 (if in flammable solvent)If solid, classify as "Non-RCRA Regulated Hazardous Waste" unless it exhibits toxicity (D004-D043).[1][3][2]
DOT (Transport) Toxic Solid, Organic, n.o.s.[1][3][7]UN 2811 Proper Shipping Name usually applies if shipping pure compound.
European Waste Organic Chemical Waste16 05 06 *"Laboratory chemicals consisting of or containing hazardous substances."

Expert Insight: Even if the solid does not strictly meet the definition of a "Characteristic Hazardous Waste" (Ignitable, Corrosive, Reactive, Toxic), Best Management Practices (BMP) dictate treating substituted pyridines as hazardous due to their biological activity (often used as kinase inhibitor intermediates) and potential for groundwater contamination [1].[1][3]

Emergency Spill Procedures

In the event of a spill outside of containment:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don double nitrile gloves, lab coat, and N95 mask.[3]

  • Contain:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.[3]

    • Liquid: Absorb with vermiculite or spill pads.[2] Do not use bleach (potential reaction with amine/phenol groups).[2]

  • Clean: Wash the surface with soap and water; collect the rinsate as liquid hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

Handling

Personal protective equipment for handling 3-(4-Hydroxyphenyl)-2-hydroxypyridine

Topic: Personal protective equipment for handling 3-(4-Hydroxyphenyl)-2-hydroxypyridine Audience: Researchers, scientists, and drug development professionals. Persona: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3-(4-Hydroxyphenyl)-2-hydroxypyridine Audience: Researchers, scientists, and drug development professionals. Persona: Senior Application Scientist.

Executive Safety Summary

Status: Pharmacologically Active Intermediate (PAI) / Potent Compound Primary Hazard: Suspected Reproductive Toxicity (Repr. 2) & CNS Activity (STOT-SE). Operational Band: OEB 3/4 (Default Assignment due to structural analogy to Perampanel).

As a structural analog and likely metabolic precursor to AMPA receptor antagonists (such as Perampanel), 3-(4-Hydroxyphenyl)-2-hydroxypyridine must be treated with a higher degree of caution than standard organic reagents. Unlike simple pyridines (which are primarily irritants), the addition of the 4-hydroxyphenyl moiety increases lipophilicity and receptor binding potential.

The Golden Rule: Treat this compound as a dust-forming potent solid until specific toxicological data proves otherwise. Your primary goal is containment at the source , not just personal protection.

Hazard Identification & Risk Assessment

We apply the Precautionary Principle . In the absence of a specific REACH dossier for this intermediate, we "read across" from the final drug substance (Perampanel) and similar hydroxypyridones.

Hazard Class (GHS)Hazard StatementMechanism of Action / Risk
Reproductive Toxicity H361: Suspected of damaging fertility or the unborn child.Critical: Many AMPA antagonists cross the blood-brain and placental barriers.
STOT - Single Exposure H371: May cause damage to organs (CNS).Potential for dizziness, ataxia, or somnolence if inhaled.
Acute Toxicity (Oral) H302: Harmful if swallowed.[1][2]Standard risk for pyridine derivatives; lethal dose likely >300 mg/kg but <2000 mg/kg.
Eye/Skin Irritation H319/H315: Causes serious eye irritation.[3][4]Phenolic and pyridone hydroxyls are moderately acidic/caustic to mucous membranes.
The PPE Matrix: A Multi-Barrier System

Do not rely on a single layer of protection. This matrix creates a "fail-safe" system where if one barrier fails (e.g., glove tear), another exists.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Respiratory Primary: Fume Hood / Vented Balance Enclosure (VBE).Secondary: N95 (minimum) or P100/P3 Respirator.Solids aerosolize easily. Electrostatic forces can cause this powder to "jump" during weighing. A standard surgical mask offers zero protection against chemical dust.
Hand Protection Double Gloving (Nitrile). Inner: 4 mil (0.10 mm) - Bright Color.Outer: 5-8 mil (0.14+ mm) - Dark Color.Visual Breach Detection: If the outer glove tears, the bright inner glove is visible. Nitrile provides excellent permeation resistance to the organic solid and common solvents (DMSO/MeOH) used to dissolve it.
Eye/Face Chemical Splash Goggles (Indirect Vent).Avoid: Standard Safety Glasses.Powders drift. Safety glasses leave gaps at the temples. Goggles seal the orbital area, preventing dust from dissolving in eye moisture and causing corneal burns.
Body Tyvek® Lab Coat (Disposable) or Back-closing Gown.Avoid: Cotton Lab Coats.Cotton weaves trap dust, turning your lab coat into a secondary contamination source. Disposable non-woven fabrics (Tyvek/Polypropylene) repel dust.
Operational Workflow: The "Safe-Path" Protocol

This workflow minimizes the risk of tracking the chemical out of the containment zone.

HandlingWorkflow Start START: Risk Assessment Gowning Step 1: Donning PPE (Double Gloves, Goggles, N95) Start->Gowning Check Step 2: Engineering Check (Hood Flow > 100 fpm) Gowning->Check Weighing Step 3: Weighing (Critical) Use Antistatic Gun + VBE Check->Weighing Pass Solubilization Step 4: Solubilization (Dissolve inside hood immediately) Weighing->Solubilization Solid to Liquid Decon Step 5: Wet Wipe Decon (10% Bleach or Detergent) Solubilization->Decon Doffing Step 6: Doffing PPE (Roll gloves inside-out) Decon->Doffing End END: Waste Disposal Doffing->End

Figure 1: The "Safe-Path" workflow ensures that the solid material is converted to a liquid state (solubilized) or contained before any cleaning or exit procedures occur.[5][6][7]

Detailed Protocol Steps:
  • Preparation (Static Control):

    • The Enemy: Static electricity. Dry organic powders like hydroxypyridines are prone to static charge, causing them to "fly" off spatulas.

    • The Fix: Use an ionizing fan or an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder.

    • Lining: Place a plastic-backed absorbent pad (benchkote) in the hood. If you spill, you toss the pad—you don't scrub the hood.

  • Weighing (The High-Risk Moment):

    • Perform all weighing inside a certified Chemical Fume Hood or Vented Balance Enclosure.

    • Technique: Do not dump powder. Use a micro-spatula. Tap gently.

    • Self-Validation: If you see powder on the black balance pan, your technique was too aggressive. Clean immediately with a wet wipe.

  • Solubilization (Containment):

    • Dissolve the solid immediately after weighing. Once in solution (e.g., DMSO, Methanol), the inhalation risk drops to near zero (though skin absorption risk remains).

    • Cap the vial before removing it from the hood.

  • Decontamination:

    • Solvent Selection: Pyridine derivatives are often soluble in weak acids or alcohols. Use a tissue soaked in 70% Ethanol followed by a detergent wipe.

    • Direction: Wipe from the "cleanest" area to the "dirtiest" (the spill site) to avoid spreading contamination.

Emergency Response & Disposal
Spill Response (Solid Powder)
  • DO NOT use a brush and dustpan. This generates dust clouds.

  • DO NOT use a standard vacuum cleaner (exhaust blows dust back out).

  • DO:

    • Cover spill with wet paper towels (dampened with water/ethanol) to suppress dust.

    • Scoop up the wet slurry.

    • Place in a dedicated hazardous waste bag.

Waste Disposal
  • Classification: Segregate as "P-List" equivalent or High Hazard Organic Solid .

  • Destruction: High-temperature incineration is required to break the pyridine ring and destroy biological activity.

  • Labeling: Clearly mark waste containers: "Contains Potent Pyridine Derivative - Suspected Reprotoxin."

References & Authoritative Sources
  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Updated Version. National Academies Press, 2011.

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132).

  • PubChem. Perampanel (Source of Hazard Extrapolation). CID 9924495. National Library of Medicine.

  • Eisai Co., Ltd. Fycompa (Perampanel) Prescribing Information. (Provides toxicology data for the pharmacophore).

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.8: Characterisation of dose [concentration]-response for human health. (Basis for OEB assignment).

Sources

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